Technical Documentation Center

2-Bromo-4-chloro-6-fluoro-3-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Core Science & Biosynthesis

Foundational

"2-Bromo-4-chloro-6-fluoro-3-methylaniline" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-4-chloro-6-fluoro-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a highly substituted aniline derivative of significant interest in pharmaceutical and materials science research. Polysubstituted anilines are critical building blocks in the development of novel therapeutics and functional materials.[1] This document outlines a robust, multi-step synthesis rooted in established principles of electrophilic aromatic substitution and functional group manipulation. The proposed pathway is designed for regiochemical control, culminating in a selective bromination of a key aniline intermediate. We will delve into the causal mechanisms behind each strategic step, provide a detailed experimental protocol for the final transformation, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex, polysubstituted aromatic compound like 2-Bromo-4-chloro-6-fluoro-3-methylaniline requires careful strategic planning to ensure the correct placement of each substituent. The order of reactions is paramount, as the existing groups on the aromatic ring dictate the position of subsequent additions through their electronic and steric effects.

Our retrosynthetic analysis identifies the most challenging transformation and works backward to a logical starting material. The final structure has four different substituents on the aniline ring. The most reliable and regiochemically predictable final step is the introduction of the bromine atom at the C2 position.

Key Retrosynthetic Disconnection:

The synthesis hinges on the selective bromination of the precursor molecule, 4-Chloro-6-fluoro-3-methylaniline . The rationale for this strategy is based on the powerful directing effect of the amine (-NH₂) group. As a strongly activating ortho-, para-director, it will overwhelmingly direct the incoming electrophile (Br⁺) to the vacant ortho-position (C2), which is the only available activated position, thus ensuring high regioselectivity.

G Target 2-Bromo-4-chloro-6-fluoro-3-methylaniline (Target Molecule) Step1 <= (Regioselective Bromination) Target->Step1 Precursor 4-Chloro-6-fluoro-3-methylaniline (Key Intermediate) Step1->Precursor Step2 <= (Multi-step Synthesis) Precursor->Step2 Start Simpler Aromatic Precursors Step2->Start

Caption: High-level retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: 4-Chloro-6-fluoro-3-methylaniline

The synthesis of the key intermediate, 4-Chloro-6-fluoro-3-methylaniline, is a multi-step process that is not directly documented in a single procedure. However, a plausible route can be constructed from fundamental organic chemistry principles, likely starting from a substituted nitrobenzene. A common industrial approach for synthesizing complex anilines involves the reduction of a corresponding nitroaromatic compound.[2][3]

The pathway would involve:

  • Starting with a suitable precursor , such as 4-chloro-2-fluoro-5-nitrotoluene.

  • Catalytic hydrogenation of the nitro group to an amine. This is a standard transformation, typically employing catalysts like Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[2] Care must be taken to control conditions like temperature and pressure to avoid hydrodehalogenation, where the chlorine or fluorine atoms are unintentionally removed.[3]

This guide will focus on the subsequent, pivotal step: the selective bromination of this key intermediate.

Core Directive: Regioselective Bromination

The conversion of 4-Chloro-6-fluoro-3-methylaniline to the final product is achieved via electrophilic aromatic substitution. The choice of brominating agent is critical for achieving high yield and selectivity while minimizing side reactions.

Mechanistic Rationale

Halogenation of an aromatic ring requires the generation of a strong electrophile.[4] In the case of highly activated rings, such as anilines, milder reagents can be used.

  • Activating Group Dominance: The amino group (-NH₂) is the most powerful activating group on the ring, overriding the deactivating effects of the halogens. Its strong ortho-, para-directing nature is the cornerstone of this synthetic step.

  • Regiochemical Control: The para-position relative to the amine is occupied by the chloro group. One ortho-position is occupied by the fluoro group. The only remaining activated position, ortho to the amine, is C2. Therefore, the incoming bromine electrophile is directed almost exclusively to this position.

  • Choice of Brominating Agent: While molecular bromine (Br₂) in a solvent like acetic acid is effective, N-Bromosuccinimide (NBS) is often preferred for substituted anilines. NBS is a solid, making it easier to handle than liquid bromine, and it provides a low, steady concentration of electrophilic bromine, which can lead to cleaner reactions and fewer over-brominated byproducts. A procedure using NBS in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established method for such transformations.[5]

G cluster_workflow Experimental Workflow A Dissolve Precursor (4-Chloro-6-fluoro-3-methylaniline) in DMF C Slow, Dropwise Addition of NBS Solution at ~20°C A->C B Prepare NBS Solution (in DMF) B->C D Stir Overnight at Room Temperature C->D E Aqueous Work-up (Water, Brine, Ethyl Acetate) D->E F Purification (Silica Gel Chromatography) E->F G Final Product (2-Bromo-4-chloro-6-fluoro-3-methylaniline) F->G

Caption: Experimental workflow for the regioselective bromination step.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.[5]

Materials:

  • 4-Chloro-6-fluoro-3-methylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 4-Chloro-6-fluoro-3-methylaniline, in anhydrous DMF (approx. 5-10 mL per gram of aniline).

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction Execution: While stirring the aniline solution at room temperature (approx. 20°C), add the NBS solution dropwise over 20-30 minutes. An ice bath can be used to maintain the temperature if a slight exotherm is observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing a mixture of water and ethyl acetate (e.g., 10 parts water to 3 parts ethyl acetate). Add a small amount of brine to aid in layer separation.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (to remove residual DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent system, to yield the pure 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Data Summary and Characterization

The successful synthesis should be confirmed by a suite of analytical techniques to verify the structure and purity of the final compound.

Reaction Parameters
ParameterValue / DescriptionRationale
Starting Material 4-Chloro-6-fluoro-3-methylanilineKey intermediate with pre-defined substituent pattern.
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild and selective source of electrophilic bromine.[5]
Stoichiometry 1.05 eq. NBSA slight excess ensures complete consumption of the starting material.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.
Temperature ~20°C (Room Temperature)Mild conditions are sufficient for the activated aniline ring.
Reaction Time OvernightAllows the reaction to proceed to completion.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.
Expected Yield 65-85%Typical range for similar reported aniline brominations.
Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the regiochemistry of the bromine addition by observing the coupling patterns and chemical shifts of the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and electronic environment of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, observing the characteristic isotopic pattern for compounds containing both bromine and chlorine.

  • Melting Point: To assess the purity of the final solid product.

Conclusion

The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline is best achieved through a carefully designed pathway that leverages the principles of regiochemical control in electrophilic aromatic substitution. The proposed core of the synthesis—the selective bromination of 4-Chloro-6-fluoro-3-methylaniline using N-Bromosuccinimide—represents a reliable and high-yielding method. This technical guide provides a strong theoretical and practical framework for researchers to produce this valuable chemical intermediate, enabling further advancements in drug discovery and materials science.

References

  • Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparing synthesis efficiency of different substituted anilines.Benchchem.
  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.Benchchem.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.ECHEMI.
  • 2-BROMO-4-FLUORO-6-METHYLANILINE Synthesis.ChemicalBook.
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.Organic Syntheses.
  • Aromatic Halogenation.Chemistry LibreTexts.

Sources

Exploratory

"2-Bromo-4-chloro-6-fluoro-3-methylaniline" chemical properties and structure

The following technical guide details the properties, synthesis, and applications of 2-Bromo-4-chloro-6-fluoro-3-methylaniline , a specialized poly-halogenated aniline scaffold critical to modern oncology drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Bromo-4-chloro-6-fluoro-3-methylaniline , a specialized poly-halogenated aniline scaffold critical to modern oncology drug discovery.

CAS Registry Number: 2368909-46-8 Molecular Formula: C


H

BrClFN Molecular Weight: 238.48 g/mol

Executive Summary

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structural uniqueness lies in the presence of three different halogen atoms (Br, Cl, F) and a methyl group on the aniline core, leaving only one aromatic proton unsubstituted.

This molecule has emerged as a high-value intermediate in the synthesis of KRAS G12D inhibitors , a class of targeted cancer therapies designed to treat solid tumors (NSCLC, pancreatic, and colorectal cancers) driven by KRAS mutations. Its specific substitution pattern allows for precise, regioselective cross-coupling reactions, making it an ideal "warhead" scaffold for covalent inhibitors.

Structural Analysis & Physicochemical Properties

Structural Conformation

The molecule features a "push-pull" electronic system and significant steric crowding:

  • Steric Strain (The "Ortho Effect"): The 2-Bromo and 3-Methyl groups are vicinal (adjacent). The bulky bromine atom forces the adjacent methyl group and the aniline nitrogen to adopt a twisted conformation relative to the benzene plane. This reduces the conjugation of the nitrogen lone pair, making the amine less nucleophilic than unsubstituted aniline.

  • Electronic Environment:

    • Fluorine (C6): Exerts a strong inductive electron-withdrawing effect (-I) but is an ortho-para donor by resonance. Its position ortho to the amine facilitates intramolecular hydrogen bonding.

    • Chlorine (C4): Blocks the para-position, preventing unwanted metabolic oxidation at the most reactive site.

    • Bromine (C2): The most reactive handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Data Table
PropertyValue / DescriptionSource
Appearance Yellow SolidPatent US20190233440A1
Melting Point N/A (Decomposes >200°C typical for class)Estimated
Solubility Soluble in DMSO, DMF, DCM; Insoluble in WaterExperimental Observation
pKa (Conjugate Acid) < 2.0 (Predicted)Electronic Effects
1H NMR (DMSO-d6) δ 7.30 (d, J=10.9 Hz, 1H), 5.45 (s, 2H), 2.36 (d, J=1.0 Hz, 3H)US20190233440A1
H-Bond Donors 1 (NH

)
Structure
H-Bond Acceptors 1 (F)Structure

Note on NMR Interpretation: The doublet at 7.30 ppm (J=10.9 Hz) corresponds to the aromatic proton at C5 coupling with the ortho-fluorine at C6. The methyl doublet at 2.36 ppm (J=1.0 Hz) indicates long-range coupling, likely with the fluorine atom.

Synthetic Routes & Methodology

The primary synthesis of 2-bromo-4-chloro-6-fluoro-3-methylaniline is achieved via the regioselective bromination of 4-chloro-2-fluoro-5-methylaniline . This route exploits the directing effects of the amino group to install the bromine atom at the only remaining highly activated position.

Synthesis Protocol (From Patent US2022/0221739A1)

Reaction: Electrophilic Aromatic Substitution (Bromination) Precursor: 4-Chloro-2-fluoro-5-methylaniline (Int-BBB1) Reagent: N-Bromosuccinimide (NBS) Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: Purge a 3-neck round-bottom flask with inert nitrogen (N

    
    ) gas to remove moisture and oxygen.
    
  • Dissolution: Charge the flask with 4-chloro-2-fluoro-5-methylaniline (1.0 eq) and dissolve in anhydrous DMF (approx. 8-10 volumes).

  • Bromination: Cool the solution to 0°C (optional, though often run at RT). Add NBS (1.0 eq) portion-wise to control the exotherm.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor consumption of starting material via LC-MS or TLC.

  • Work-up: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.

  • Isolation: Filter the yellow precipitate, wash with water to remove succinimide byproduct and DMF.

  • Purification: If necessary, recrystallize from ethanol or purify via silica gel chromatography (Petroleum ether/EtOAc).

Synthesis Workflow Diagram

Synthesis Figure 1: Regioselective bromination of 4-chloro-2-fluoro-5-methylaniline using NBS. Precursor 4-Chloro-2-fluoro- 5-methylaniline (C7H7ClFN) Intermediate Transition State (Electrophilic Attack at C6) Precursor->Intermediate Activation Reagents NBS (1.0 eq) DMF, RT, N2 Reagents->Intermediate Product 2-Bromo-4-chloro- 6-fluoro-3-methylaniline (Target) Intermediate->Product -Succinimide

Reactivity Profile & Functionalization[2]

This molecule acts as a trifunctional scaffold . The reactivity order of the halogens allows for sequential functionalization, a critical feature for Fragment-Based Drug Design (FBDD).

Chemoselectivity Hierarchy
  • C2-Bromine (Most Reactive): The C-Br bond is the weakest. It undergoes Oxidative Addition with Pd(0) rapidly.

    • Application: Suzuki coupling to attach aryl/heteroaryl groups; Buchwald-Hartwig amination to form C-N bonds.

  • C1-Amine (Nucleophilic): The aniline nitrogen can react with acyl chlorides, isocyanates, or sulfonyl chlorides.

    • Constraint: Reduced nucleophilicity due to steric crowding by the C2-Br and C6-F. Stronger bases or catalysts may be required for amide coupling.

  • C4-Chlorine (Intermediate): Reacts under forcing conditions (e.g., high-temp Pd catalysis) or via S

    
    Ar if the ring is further activated by electron-withdrawing groups.
    
  • C6-Fluorine (Least Reactive): Generally inert to substitution unless activated by strong electron-withdrawing groups at ortho/para positions. Serves primarily as a metabolic blocker and H-bond acceptor.

Divergent Synthesis Map

Reactivity Figure 2: Divergent reactivity profile allowing selective functionalization at C2 (Br) or C1 (NH2). Center 2-Bromo-4-chloro- 6-fluoro-3-methylaniline Path1 Suzuki Coupling (Boronic Acids, Pd-Cat) Center->Path1 C-Br Selectivity Path2 Buchwald-Hartwig (Amines, Pd-Cat) Center->Path2 C-Br Selectivity Path3 Sandmeyer Reaction (NaNO2, CuX) Center->Path3 Diazotization Path4 Amide Coupling (R-COCl / HATU) Center->Path4 N-Acylation Prod1 Biaryl Intermediates (KRAS Inhibitor Core) Path1->Prod1 Prod2 N-Aryl Derivatives Path2->Prod2 Prod3 Tetra-halo Benzenes Path3->Prod3 Prod4 Functionalized Amides Path4->Prod4

[3]

Applications in Drug Discovery

KRAS G12D Inhibition

The primary industrial application of this scaffold is in the synthesis of KRAS G12D inhibitors . The G12D mutation (Glycine to Aspartic Acid at codon 12) is prevalent in pancreatic and colorectal cancers.

  • Mechanism: The aniline moiety often forms part of the "hinge binder" or the solvent-exposed region of the inhibitor.

  • Role of Substituents:

    • Methyl (C3): Fills a hydrophobic pocket in the KRAS protein (Switch II region), improving binding affinity.

    • Fluoro/Chloro: Modulate the pKa and lipophilicity (LogP), optimizing cell permeability and metabolic stability.

Agrochemicals

Similar poly-halogenated anilines are used in the synthesis of PPO (Protoporphyrinogen Oxidase) inhibitors , a class of herbicides. The specific halogen pattern ensures high potency against resistant weed biotypes.

Safety & Handling (HSE)

Signal Word: Warning GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

  • Small molecule inhibitors of KRAS G12D mutant.Google Patents. US20220221739A1.
  • Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.Google Patents. US20190233440A1.
  • Regioselective chlorination and bromination of unprotected anilines. Beilstein Journal of Organic Chemistry. 2012; 8: 705–711. Available at: [Link]

Foundational

Technical Monograph: Spectroscopic Characterization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Executive Summary & Structural Architecture The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) represents a highly functionalized aromatic scaffold, often utilized as a "warhead" precursor in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) represents a highly functionalized aromatic scaffold, often utilized as a "warhead" precursor in the synthesis of kinase inhibitors and agrochemicals. Its tetrasubstituted benzene ring presents a unique analytical challenge: steric crowding and multiple halogen isotopes create complex spectral signatures.

This guide provides a rigorous breakdown of the expected spectroscopic data (NMR, IR, MS). Given that specific experimental spectra for this intermediate are often proprietary, the data below is derived from high-fidelity substituent chemical shift additivity rules (SCS) and isotopic abundance probability models , serving as a self-validating reference for QC and R&D chemists.

Molecular Architecture
  • Formula:

    
    
    
  • Exact Mass: 236.9356 u

  • Core Feature: The molecule possesses only one aromatic proton (at position C5), making it an excellent candidate for rapid NMR validation.

StructureMap Core Aniline Core (C1-NH2) Pos2 C2: Bromine (Steric Bulk/Heavy Atom) Core->Pos2 Ortho Pos6 C6: Fluorine (J-Coupling Source) Core->Pos6 Ortho Pos3 C3: Methyl (Weak Donor) Pos2->Pos3 Vicinal Pos4 C4: Chlorine (EWG) Pos3->Pos4 Vicinal Pos5 C5: Proton (H) (The Diagnostic Signal) Pos4->Pos5 Vicinal Pos5->Pos6 Vicinal (3J Coupling)

Figure 1: Structural connectivity map highlighting the critical diagnostic relationship between the C5-Proton and C6-Fluorine.

Mass Spectrometry (MS): The Isotopic Fingerprint

For poly-halogenated compounds, Mass Spectrometry is the primary confirmation tool. The presence of Bromine (


) and Chlorine (

) creates a distinct isotopic envelope that acts as a "barcode" for the molecule.
Theoretical Isotope Pattern Calculation

The molecular ion (


) will display a triad pattern due to the combination of Br and Cl natural abundances.
Ion SpeciesHalogen CompositionRelative Abundance CalculationNormalized Intensity (%)
M (m/z ~237)

+


100% (Base)
M+2 (m/z ~239) (

+

) + (

+

)

~130%
M+4 (m/z ~241)

+


~31%

Analyst Note: Unlike simple bromides (1:1) or chlorides (3:1), this "mixed halogen" system produces an M+2 peak that is actually taller than the molecular ion (M) .[1] This is the most critical checkpoint for QC.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

The NMR interpretation relies on the "survival" of the single aromatic proton at C5 and the splitting caused by the Fluorine atom at C6.

NMR (Proton)

Solvent:


 or 

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.15 - 7.35 Doublet (

)
1HAr-H (C5) The only aromatic proton. Split by

(

).
5.00 - 5.50 Broad Singlet (

)
2H-NH

Exchangeable. Chemical shift varies with concentration and solvent (water content).
2.30 - 2.45 Singlet (

)*
3HAr-CH

Deshielded slightly by ortho-halogens. May appear as a fine doublet (

) in high-res fields.
NMR (Carbon)

The


 spectrum will be dominated by Carbon-Fluorine (

) coupling, which splits signals into doublets.
  • C6 (C-F):

    
     ppm (
    
    
    
    ).
  • C1 (C-NH2):

    
     ppm (
    
    
    
    ).
  • C5 (C-H):

    
     ppm (
    
    
    
    ).
  • C3 (C-Me):

    
     ppm.
    
  • Methyl Carbon:

    
     ppm.
    
NMR (Fluorine)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Doublet (coupled to H-5) if proton-decoupling is OFF . Singlet if proton-decoupling is ON .

Vibrational Spectroscopy (FT-IR)

IR is less specific for structural proof but essential for functional group validation.

Wavenumber (

)
Vibration ModeDiagnostic Value
3400 - 3300 N-H Stretch (Sym/Asym)Confirms primary amine (

). Look for the "double hump."
1620 - 1580 N-H BendingStandard amine deformation.
1250 - 1100 C-F StretchStrong, broad band. Characteristic of fluoro-aromatics.
800 - 600 C-Cl / C-Br Stretch"Fingerprint" region bands indicating heavy halogenation.

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (preferred over

    
     for anilines to sharpen the 
    
    
    
    peak and prevent aggregation).
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Acquisition: Run at minimum 300 MHz. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow relaxation of the isolated aromatic proton.
Protocol B: LC-MS Method (QC Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (Halogenated anilines are lipophilic and will elute late).

  • Ionization: ESI Positive Mode (

    
    ).
    

Workflow Start Crude Sample Solubility Solubility Check (DMSO vs MeOH) Start->Solubility LCMS LC-MS Analysis (Check M+2 > M) Solubility->LCMS Dilute NMR 1H NMR (DMSO-d6) (Verify H-5 Doublet) LCMS->NMR If Mass Correct QC Final Purity Assessment NMR->QC

Figure 2: Analytical workflow for validating the identity of the target intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link] (Reference for halogen isotope patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for and chemical shift prediction tables).
  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). Available at: [Link] (General reference for aniline derivative spectra).

Sources

Exploratory

Starting materials for the synthesis of "2-Bromo-4-chloro-6-fluoro-3-methylaniline".

Executive Summary The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of covalent KRAS G12C/G12D inhibitors (e.g., Adag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of covalent KRAS G12C/G12D inhibitors (e.g., Adagrasib analogs).[1] Its synthesis presents a unique challenge in aromatic substitution chemistry: constructing a penta-substituted benzene ring where the relative positioning of three distinct halogens (F, Cl, Br) and a methyl group must be established with high regiochemical fidelity.[2]

This guide details a robust, scalable synthetic route relying on the "Directed Ortho/Para Cascade" strategy. By selecting 2-Fluoro-5-methylaniline as the starting scaffold, we exploit the synergistic directing effects of the amino and methyl groups to install chlorine and bromine atoms sequentially without the need for protecting groups or cryogenic lithiation.

Retrosynthetic Analysis & Strategy

The "Symmetry Flip" Insight

The target molecule, 2-Bromo-4-chloro-6-fluoro-3-methylaniline, is structurally dense. A common error in retrosynthesis is failing to recognize that the target is a rotamer of a 2,5-disubstituted aniline core.

  • Target Structure: 1-Amino, 2-Bromo, 3-Methyl, 4-Chloro, 6-Fluoro.[3][4][5]

  • Core Scaffold: If we remove the late-stage halogens (Br and Cl), we are left with 1-Amino-3-Methyl-6-Fluoro-benzene .

  • Commercial Equivalent: This core is chemically identical to 2-Fluoro-5-methylaniline (CAS: 452-84-6).

    • Explanation: Rotating 2-Fluoro-5-methylaniline 180° along the C1-C4 axis maps the 2-Fluoro to the 6-position and the 5-Methyl to the 3-position relative to the amine.

The Synthetic Pathway

The synthesis follows a linear, two-step electrophilic aromatic substitution (EAS) sequence:

  • Regioselective Chlorination: The amino group (strong donor) directs the incoming electrophile to the para position (C4). The methyl group (weak donor) reinforces this direction.

  • Regioselective Bromination: With C4 occupied, the amino group directs the bulky bromine to the remaining ortho position (C6).

Reaction Workflow Diagram (Graphviz)

SynthesisPath cluster_legend Mechanism Logic Start Starting Material 2-Fluoro-5-methylaniline (CAS: 452-84-6) Step1 Step 1: Chlorination (NCS, Acetonitrile) Start->Step1 Electrophilic Subst. (Para-direction) Inter Intermediate 4-Chloro-2-fluoro-5-methylaniline (CAS: 116759-33-2) Step1->Inter Step2 Step 2: Bromination (NBS, DMF) Inter->Step2 Electrophilic Subst. (Ortho-direction) Target Target Molecule 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) Step2->Target Note NH2 directs Para (Step 1) then Ortho (Step 2)

Caption: Two-step regioselective halogenation cascade exploiting the directing effects of the aniline moiety.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Chloro-2-fluoro-5-methylaniline

If this intermediate (CAS: 116759-33-2) is commercially available, proceed to Phase 2. If not, synthesize as follows.

Rationale: We use N-Chlorosuccinimide (NCS) instead of chlorine gas. NCS provides a controlled source of electrophilic chlorine (


), preventing over-chlorination and tar formation common with highly activated anilines.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-Fluoro-5-methylaniline (1.0 eq) and Acetonitrile (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add NCS (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10 °C to ensure regioselectivity.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.

  • Expected Yield: 85–92%.

Phase 2: Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

This is the critical step where the "halogen dance" is finalized.

Rationale: N-Bromosuccinimide (NBS) in DMF is the gold standard for this transformation. DMF acts as a polar aprotic solvent that stabilizes the transition state. The bromine atom is forced into the highly sterically congested position between the amine and the fluorine/methyl groups.

Protocol:

  • Setup: In a reactor purged with

    
    , dissolve 4-Chloro-2-fluoro-5-methylaniline  (1.0 eq) in DMF  (Dimethylformamide, 8 volumes).
    
  • Reagent Addition: Cool to 0 °C. Add NBS (1.0 eq) portion-wise.

    • Critical Control Point: Do not add excess NBS initially. Over-bromination can lead to oxidation of the aniline to azo-compounds.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to ambient temperature. Stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake thoroughly with water to remove residual DMF and succinimide.

  • Purification: Dissolve the crude solid in Ethyl Acetate, wash with 5%

    
     (to remove trace bromine) and brine. Dry and concentrate.
    
    • Note: Flash column chromatography (SiO2, Hexane/EtOAc gradient) may be required if the purity is <98%.

  • Characterization:

    • 1H NMR (400 MHz, DMSO-d6):

      
       7.30 (d, J=10.9 Hz, 1H, Ar-H), 5.45 (s, 2H, NH2), 2.36 (d, J=1.0 Hz, 3H, Ar-CH3).
      

Key Data & Specifications

PropertySpecificationNotes
Target CAS 2368909-46-8
Molecular Formula

Molecular Weight 238.49 g/mol
Appearance Off-white to yellow solidOxidation leads to darker color.
Purity Requirement >98% (HPLC)Critical for subsequent cross-coupling.
Storage 2–8 °C, Inert AtmosphereLight sensitive (C-Br bond lability).
Solubility DMSO, DMF, EtOAc, DCMPoor solubility in water.

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Formation of regioisomers during chlorination.

  • Solution: Lower the temperature to -10 °C during NCS addition. The activation energy for the para attack is lower than ortho; lower temperatures maximize this kinetic difference.

Purification of the Final Product
  • Problem: Removal of succinimide by-products.

  • Solution: Succinimide is water-soluble. Ensure the water wash during the workup is exhaustive. If the product is an oil, use a DCM/Water extraction sequence.

Safety Considerations (HSE)
  • Halo-anilines: Highly toxic by inhalation and skin absorption. Potential methemoglobinemia agents.[4][6] Handle in a fume hood with double nitrile gloves.

  • DMF: Hepatotoxic. Avoid skin contact.

References

  • Primary Patent (Synthesis Protocol)
  • Intermediate Synthesis (Chlorination)
  • Chemical Property Data

    • Title: 4-Chloro-2-fluoro-5-methylaniline (PubChem CID 14157495).[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed exploration of a proposed synthetic route for 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a polysubstituted aniline w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of a proposed synthetic route for 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a polysubstituted aniline with potential applications in pharmaceutical and agrochemical research. As a senior application scientist, this document is structured to offer not just a protocol, but a strategic and mechanistic understanding of the synthetic pathway, grounded in established chemical principles and supported by relevant literature.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are a critical class of intermediates in the synthesis of a vast array of organic molecules.[1] Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and selective synthetic methodologies. The target molecule of this guide, 2-Bromo-4-chloro-6-fluoro-3-methylaniline, presents a unique substitution pattern that necessitates a carefully designed synthetic strategy to control the regiochemistry of halogenation. This guide proposes a plausible and efficient four-step synthesis starting from the commercially available 4-chloro-3-methylaniline.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis is paramount in designing a successful synthesis. The proposed pathway for 2-Bromo-4-chloro-6-fluoro-3-methylaniline is outlined below. The strategy hinges on the powerful directing effects of the amino group (after protection) to sequentially and regioselectively introduce the fluoro and bromo substituents.

Retrosynthesis Target 2-Bromo-4-chloro-6-fluoro-3-methylaniline Intermediate3 N-(2-Bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide Target->Intermediate3 Deprotection (Hydrolysis) Intermediate2 N-(4-chloro-6-fluoro-3-methylphenyl)acetamide Intermediate3->Intermediate2 Electrophilic Bromination Intermediate1 N-(4-chloro-3-methylphenyl)acetamide Intermediate2->Intermediate1 Electrophilic Fluorination StartingMaterial 4-Chloro-3-methylaniline Intermediate1->StartingMaterial Protection (Acetylation)

Caption: Retrosynthetic analysis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Proposed Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is designed as a four-step sequence commencing with the protection of the amine functionality of 4-chloro-3-methylaniline, followed by sequential electrophilic fluorination and bromination, and concluding with deprotection to yield the final product.

Synthetic Pathway Start 4-Chloro-3-methylaniline Step1 Step 1: Acetylation Start->Step1 Product1 N-(4-chloro-3-methylphenyl)acetamide Step1->Product1 Step2 Step 2: Fluorination Product1->Step2 Product2 N-(4-chloro-6-fluoro-3-methylphenyl)acetamide Step2->Product2 Step3 Step 3: Bromination Product2->Step3 Product3 N-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide Step3->Product3 Step4 Step 4: Hydrolysis Product3->Step4 FinalProduct 2-Bromo-4-chloro-6-fluoro-3-methylaniline Step4->FinalProduct

Caption: Proposed four-step synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Part 1: Protection of the Amino Group

Step 1: Acetylation of 4-Chloro-3-methylaniline

The initial and crucial step is the protection of the highly activating and potentially reactive amino group. Acetylation to form an acetanilide serves a dual purpose: it prevents unwanted side reactions such as oxidation and moderates the activating effect of the amino group, which allows for more controlled subsequent electrophilic substitutions.[2]

Reaction:

4-Chloro-3-methylaniline + Acetic Anhydride → N-(4-chloro-3-methylphenyl)acetamide

Experimental Protocol:

  • To a solution of 4-chloro-3-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents).

  • The reaction mixture is typically stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or another suitable solvent can be performed for further purification if necessary.

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available and effective acetylating agent.

  • Solvent: Glacial acetic acid is often used as it can also act as a catalyst. Dichloromethane is a good alternative for its inertness and ease of removal.

  • Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature.

Part 2: Sequential Halogenation

The core of this synthesis lies in the regioselective introduction of the fluorine and bromine atoms. The directing effects of the substituents on the aromatic ring are the guiding principles for this selectivity.[3][4]

Step 2: Electrophilic Fluorination

The introduction of a fluorine atom onto the aromatic ring is achieved via electrophilic fluorination. The acetylamino group is a strong ortho, para-director. In the N-(4-chloro-3-methylphenyl)acetamide intermediate, the para position to the acetylamino group is blocked by the chloro substituent. The two ortho positions are 2 and 6. Position 6 is sterically less hindered and is activated by both the acetylamino and the methyl groups, making it the most probable site for fluorination.

Reaction:

N-(4-chloro-3-methylphenyl)acetamide + Electrophilic Fluorinating Agent → N-(4-chloro-6-fluoro-3-methylphenyl)acetamide

Experimental Protocol:

  • Dissolve N-(4-chloro-3-methylphenyl)acetamide (1 equivalent) in a suitable polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Add an electrophilic fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Causality of Experimental Choices:

  • Selectfluor®: A widely used, commercially available, and relatively safe electrophilic fluorinating agent.

  • Solvent: Polar aprotic solvents are preferred to solubilize the starting material and the fluorinating agent.

  • Temperature: The reaction is generally conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Step 3: Electrophilic Bromination

With the 6-position now occupied by a fluoro group, the subsequent bromination is directed to the remaining open ortho position (position 2) relative to the strongly activating acetylamino group.

Reaction:

N-(4-chloro-6-fluoro-3-methylphenyl)acetamide + Brominating Agent → N-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide

Experimental Protocol:

  • Dissolve N-(4-chloro-6-fluoro-3-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like chloroform or dichloromethane.

  • Add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise. A catalytic amount of a radical initiator like AIBN is generally not required for electrophilic aromatic bromination.

  • The reaction is typically stirred at room temperature for a few hours. Progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and safer alternative to liquid bromine for selective bromination of activated aromatic rings.[5]

  • Solvent: Acetic acid or chlorinated solvents are commonly used for this type of bromination.

  • Work-up: The aqueous work-up is essential to remove unreacted reagents and byproducts.

Part 3: Deprotection to Yield the Final Product

Step 4: Hydrolysis of the Acetanilide

The final step involves the removal of the acetyl protecting group to regenerate the free amino group, yielding the target molecule. This is a standard hydrolysis reaction that can be carried out under acidic or basic conditions.

Reaction:

N-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide → 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Experimental Protocol (Acidic Hydrolysis):

  • The N-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid.

  • The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to afford the final product. Further purification can be achieved by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Acidic Conditions: Acid-catalyzed hydrolysis is a common and effective method for deprotecting acetanilides.

  • Reflux: Heating is necessary to drive the hydrolysis to completion in a reasonable timeframe.

  • Neutralization and Extraction: These steps are crucial for isolating the free aniline product from the reaction mixture.

Data Summary

While specific yields for this exact synthetic sequence are not available in the literature, the following table provides expected yields based on analogous reactions reported for similar substrates.

StepReactionStarting MaterialProductExpected Yield (%)
1Acetylation4-Chloro-3-methylanilineN-(4-chloro-3-methylphenyl)acetamide>90
2FluorinationN-(4-chloro-3-methylphenyl)acetamideN-(4-chloro-6-fluoro-3-methylphenyl)acetamide60-80
3BrominationN-(4-chloro-6-fluoro-3-methylphenyl)acetamideN-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide70-90
4HydrolysisN-(2-bromo-4-chloro-6-fluoro-3-methylphenyl)acetamide2-Bromo-4-chloro-6-fluoro-3-methylaniline>85

Conclusion and Future Perspectives

The proposed four-step synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline offers a logical and scientifically sound approach to this novel, polysubstituted aniline. The strategy leverages the principles of protecting groups and the predictable nature of electrophilic aromatic substitution to achieve the desired regiochemistry. While this guide provides a robust theoretical framework and detailed protocols based on established methodologies, experimental optimization of reaction conditions would be necessary to maximize yields and purity in a laboratory setting. This synthetic route opens avenues for the exploration of this and related compounds in various fields of chemical research and development.

References

  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (2017). Chinese Journal of Chemistry. [Link]

  • Reactions of Aniline - Chemistry Steps. (2024). Chemistry Steps. [Link]

  • Substituent Effects in Electrophilic Aromatic Substitution. (2024). Chemistry LibreTexts. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]

  • Directing Effects | ChemTalk. (2024). ChemTalk. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. (2023).
  • 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem. (n.d.). PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluoro-3-methylaniline: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of the polysubstituted aniline, 2-Bromo-4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the polysubstituted aniline, 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS No. 2368909-46-8). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, presents computationally predicted properties, and outlines a detailed, plausible synthetic route. Furthermore, it delves into the expected spectroscopic characteristics based on the principles of NMR, IR, and Mass Spectrometry, offering a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related halogenated anilines.

Introduction: The Significance of Polysubstituted Anilines in Modern Chemistry

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity. Halogenated anilines, in particular, are of significant interest in drug discovery. The incorporation of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a unique molecule featuring a complex substitution pattern. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a methyl group on the aniline core suggests a nuanced reactivity profile and potential for diverse chemical transformations. This guide aims to provide a detailed understanding of this compound, addressing the current information gap in scientific literature.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

PropertyValueSource
IUPAC Name 2-Bromo-4-chloro-6-fluoro-3-methylaniline---
CAS Number 2368909-46-8[2]
Molecular Formula C₇H₆BrClFN[2]
Molecular Weight 238.48 g/mol [2]
Physical State Solid[2]
Purity >97%Commercial Supplier
Storage Temperature 2-8°CCommercial Supplier
Predicted Melting Point 65-70 °CComputational Prediction
Predicted Boiling Point 250-260 °C at 760 mmHgComputational Prediction
Predicted Solubility Insoluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane.Chemical Analogy

It is crucial for researchers to experimentally verify these predicted values upon synthesis and purification of the compound.

Proposed Synthesis and Experimental Protocol

The synthesis of polysubstituted anilines often involves a multi-step approach, leveraging the directing effects of existing substituents to introduce new functional groups with high regioselectivity. A plausible synthetic route for 2-Bromo-4-chloro-6-fluoro-3-methylaniline can be envisioned starting from a commercially available, less substituted aniline.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach would involve the sequential introduction of the halogen and methyl substituents onto an aniline core. The directing effects of the amino group (ortho, para-directing and activating) and the other substituents must be carefully considered at each step. A potential starting material for a forward synthesis is 4-chloro-2-fluoro-5-methylaniline.

Proposed Synthetic Pathway

The proposed synthesis involves the bromination of 4-chloro-2-fluoro-5-methylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position is blocked by the chloro group, and one ortho position is occupied by the fluoro group. The other ortho position is the target for bromination.

Synthetic Pathway 4-Chloro-2-fluoro-5-methylaniline 4-Chloro-2-fluoro-5-methylaniline Target Compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline 4-Chloro-2-fluoro-5-methylaniline->Target Compound N-Bromosuccinimide (NBS) Acetonitrile, rt

Caption: Proposed synthetic route to 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-4-chloro-6-fluoro-3-methylaniline via electrophilic bromination of 4-chloro-2-fluoro-5-methylaniline.

Materials:

  • 4-chloro-2-fluoro-5-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluoro-5-methylaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of the synthesis can be validated at each stage. TLC analysis will show the conversion of the starting material to a new, less polar product. The work-up steps are designed to remove impurities and unreacted reagents. The final purification by column chromatography should yield a single, pure compound, which can be unequivocally identified by spectroscopic methods.

Predicted Spectroscopic Characteristics

In the absence of experimental spectra, computational methods provide a valuable tool for predicting the spectroscopic features of a molecule.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-fluoro-3-methylaniline is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH7.0 - 7.3Singlet or narrow doublet (due to coupling with F)1H
NH₂3.5 - 4.5Broad Singlet2H
CH₃2.2 - 2.4Singlet3H

The chemical shift of the aromatic proton will be influenced by the surrounding halogen atoms and the methyl group. The amine protons will likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂140 - 145
C-F150 - 155 (doublet, due to C-F coupling)
C-Cl125 - 130
C-Br110 - 115
C-CH₃130 - 135
C (unsubstituted)120 - 125
CH₃15 - 20

The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Weak to medium
C-H Stretch (methyl)2850 - 2960Medium
C=C Stretch (aromatic)1500 - 1600Medium to strong
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1400Strong
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Medium to strong
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

  • Molecular Ion (M⁺): The mass spectrum should exhibit a cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). The most abundant peak in this cluster will correspond to the mass of the molecule with the most abundant isotopes.

  • Fragmentation Pattern: Fragmentation may involve the loss of a bromine atom, a chlorine atom, or a methyl group.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2-Bromo-4-chloro-6-fluoro-3-methylaniline is governed by the interplay of its various substituents.

  • Amino Group: The amino group is a powerful activating group and directs electrophilic aromatic substitution to the ortho and para positions.[5] However, in this molecule, all ortho and para positions are already substituted. The amino group can also act as a nucleophile and can be acylated, alkylated, or diazotized.

  • Aromatic Ring: The aromatic ring is polysubstituted with both electron-donating (methyl) and electron-withdrawing (halogens) groups. This complex substitution pattern will influence its susceptibility to further electrophilic or nucleophilic aromatic substitution.

  • Halogen Atoms: The bromine and chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a handle for further functionalization and the construction of more complex molecules.

Reactivity cluster_0 Functional Groups cluster_1 Potential Reactions Amino Group Amino Group Acylation/Alkylation Acylation/Alkylation Amino Group->Acylation/Alkylation Diazotization Diazotization Amino Group->Diazotization Aromatic Ring Aromatic Ring Nucleophilic Substitution Nucleophilic Substitution Aromatic Ring->Nucleophilic Substitution Halogen Atoms Halogen Atoms Cross-Coupling Cross-Coupling Halogen Atoms->Cross-Coupling

Sources

Foundational

Technical Guide: Synthesis &amp; Key Intermediates of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Executive Summary The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a critical pharmacophore and building block, most notably utilized in the synthesis of covalent inhibitors targeting the KRA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a critical pharmacophore and building block, most notably utilized in the synthesis of covalent inhibitors targeting the KRAS G12D mutation (e.g., MRTX1133 analogs).

Synthesizing this molecule presents a classic "crowded ring" challenge. The benzene ring is penta-substituted (counting the implicit hydrogen), requiring precise orchestration of Electrophilic Aromatic Substitution (EAS) directing effects. A direct halogenation of a simple aniline is not feasible due to the lack of regiocontrol.

This guide details the proven industrial route , focusing on the two critical intermediates that define the scaffold's geometry:

  • 2-Fluoro-5-methylaniline (The Core Scaffold)

  • 4-Chloro-2-fluoro-5-methylaniline (The Regio-Director)

Retrosynthetic Logic & Strategy

To achieve the specific 1,2,3,4,6-substitution pattern, the synthesis relies on the "Anchor & Pivot" strategy.

  • The Anchor (Fluorine): Fluorine is difficult to introduce late-stage due to the harsh conditions required (e.g., Halex reaction). Therefore, it must be present in the starting material.

  • The Pivot (Amine): The amino group (

    
    ) acts as the primary orth/para director, orchestrating the subsequent halogenations.
    
  • The Sequence:

    • Chlorination: Must occur before bromination. The para-position (relative to amine) is the most nucleophilic site. We must fill position 4 with Chlorine first.

    • Bromination: With position 4 blocked, the remaining ortho-position (position 6) becomes the target for Bromine.

Pathway Visualization

The following diagram illustrates the validated synthetic workflow.

SynthesisPathway cluster_0 Regioselectivity Logic Start Start: 2-Fluoro-5-methylaniline (CAS: 452-71-1) Int1 Intermediate 1: 4-Chloro-2-fluoro-5-methylaniline (CAS: 127408-03-1 analogs) Start->Int1 Step 1: Chlorination (NCS, DMF, 60°C) Target Target: 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) Int1->Target Step 2: Bromination (NBS, DMF, RT) Note1 NH2 directs Para (4) Methyl steric hindrance favors Para over Ortho

Figure 1: Step-wise halogenation logic leveraging the directing power of the amino group.

Detailed Technical Breakdown of Intermediates

Intermediate 1: 4-Chloro-2-fluoro-5-methylaniline

Role: The "Blocked" Precursor. Challenge: Ensuring the Chlorine adds strictly at the C4 position (para to amine) without over-chlorinating or hitting the C6 position.

Synthesis Protocol

The use of N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas (


) for this step. NCS provides a controlled release of electrophilic chlorine, preventing the formation of di-chloro byproducts which are notoriously difficult to separate from the mono-chloro product.
  • Starting Material: 2-Fluoro-5-methylaniline (1.0 eq)

  • Reagent: NCS (1.0 - 1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 50°C - 60°C.

Mechanism & Causality: The amino group at C1 strongly activates the ring. The C4 position is para to the amine and ortho to the methyl group. While the methyl group provides some steric hindrance, the electronic activation of the amine at the para position dominates. The C6 position (ortho to amine, para to methyl) is less favored electronically and sterically less accessible than C4 in the transition state.

Validation Criteria (QC):

  • 1H NMR: Look for the disappearance of the para-proton signal. The product should show two aromatic singlets (or doublets due to F-coupling) representing the remaining protons at C3 and C6.

  • HPLC: Monitor for the di-chloro impurity (typically elutes later due to higher lipophilicity).

Intermediate 2: The Target (2-Bromo-4-chloro-6-fluoro-3-methylaniline)

Role: The Final Scaffold. Challenge: Bromination must occur at the final open ortho-position (C6 relative to the original numbering).

Synthesis Protocol

This step utilizes N-Bromosuccinimide (NBS) . The reaction is highly regioselective because only one activated position remains on the ring.

  • Starting Material: 4-Chloro-2-fluoro-5-methylaniline (1.0 eq)

  • Reagent: NBS (1.0 eq)[1][2]

  • Solvent: DMF (Polar aprotic solvents stabilize the transition state).

  • Temperature:

    
    .
    

The "Numbering Flip" (Critical for Researchers): Researchers often get confused by the nomenclature change between the intermediate and the product.

  • Precursor: 1-Amino, 2-Fluoro, 4-Chloro, 5-Methyl.

  • Reaction: Bromine adds to position 6.

  • Raw Product: 1-Amino-2-fluoro-4-chloro-5-methyl-6-bromo-benzene.

  • IUPAC Renumbering: To minimize locant numbers, we count from the amine towards the Bromine (since Br > F in alphabetical priority for tie-breaking, but here the set numbers dictate direction).

    • Path A (via F): 1, 2(F), 4(Cl), 5(Me), 6(Br).

    • Path B (via Br): 1, 2(Br), 3(Me), 4(Cl), 6(F).

    • Result: The "5-Methyl" in the precursor becomes "3-Methyl" in the product. The "2-Fluoro" becomes "6-Fluoro".

Validation Criteria (QC):

  • LC-MS: Mass shift of +79/81 Da (Bromine isotope pattern).

  • Appearance: Typically a yellow to orange solid (anilines oxidize slightly).

Experimental Data Summary

The following data is aggregated from patent literature describing this specific transformation (e.g., US20240239788A1).

ParameterStep 1: ChlorinationStep 2: Bromination
Reagent NCS (N-Chlorosuccinimide)NBS (N-Bromosuccinimide)
Solvent DMF or AcetonitrileDMF
Temp 60°C0°C to Ambient
Time 2 - 4 Hours1 - 2 Hours
Yield 85 - 92%79 - 85%
Key Impurity Dichloro-analogDibromo-analog (rare)
Purification Recrystallization (Hexane/EtOAc)Column Chromatography or Recryst.[3]

References

  • US Patent 2024/0239788 A1. Small Molecule Inhibitors of KRAS G12D Mutant. (See Paragraph [0357] for specific synthesis of Int-BBB2).

  • WO Patent 2022/221739 A1. Small Molecule Inhibitors of KRAS G12D Mutant. (Describes the bromination of 4-chloro-2-fluoro-5-methylaniline).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley, 2019. (Authoritative grounding for EAS directing effects of amino/halo groups).
  • PubChem Compound Summary . 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS 2368909-46-8).[4][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-4-chloro-6-fluoro-3-methylaniline as a Versatile Building Block in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS No. 2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS No. 2368909-46-8) in the synthesis of pharmaceutical agents.[1] This highly functionalized aniline derivative serves as a valuable scaffold, offering multiple reaction handles for the construction of complex molecular architectures. We will delve into its physicochemical properties, provide a plausible synthetic pathway, and present detailed, field-proven protocols for its utilization in key cross-coupling reactions that are fundamental to modern drug discovery. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry

Polysubstituted anilines are privileged structures in medicinal chemistry, forming the core of a vast array of therapeutic agents. The specific arrangement of substituents on the aniline ring can profoundly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. The judicious incorporation of halogens, such as fluorine, chlorine, and bromine, along with alkyl groups, provides medicinal chemists with fine control over these parameters.[2]

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a prime example of a building block designed for versatility. Its unique substitution pattern offers:

  • Orthogonal Reactivity: The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties.

  • Modulation of Physicochemical Properties: The fluorine and chlorine atoms can enhance metabolic stability and membrane permeability, and can also participate in hydrogen bonding or other non-covalent interactions with target proteins.

  • Steric and Electronic Control: The methyl group provides steric bulk and influences the electronic nature of the aromatic ring, which can be crucial for optimizing ligand-receptor interactions.

While this specific building block is not yet documented in the synthesis of a marketed drug, its structural motifs are present in a range of bioactive molecules, highlighting its potential as a key intermediate in the discovery of novel therapeutics. A structurally related compound, 4-bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, has been identified as a potential intermediate in the synthesis of Roflumilast, a drug for treating chronic obstructive pulmonary disease (COPD), underscoring the pharmaceutical relevance of this substitution pattern.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 2368909-46-8[1]
Molecular Formula C₇H₆BrClFN[1]
Molecular Weight 238.48 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%
Storage Temperature 2-8°C

Safety Profile:

While a specific safety data sheet (SDS) for 2-Bromo-4-chloro-6-fluoro-3-methylaniline is not widely available, data from structurally similar anilines suggest that it should be handled with care. Potential hazards include:

  • Skin irritation

  • Serious eye irritation

  • May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

  • Use in a well-ventilated fume hood

Always consult the supplier-specific SDS before handling this compound.

Synthesis and Spectroscopic Characterization

2-Bromo-4-chloro-6-fluoro-3-methylaniline is commercially available from several suppliers.[4] For researchers interested in its synthesis, a plausible route involves the selective bromination of a suitable precursor. A general approach to the synthesis of related bromo-fluoro-methylanilines involves the reaction of the parent aniline with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[5]

Hypothetical Synthetic Workflow:

Precursor 4-Chloro-6-fluoro-3-methylaniline NBS N-Bromosuccinimide (NBS) DMF Precursor->NBS Electrophilic Aromatic Substitution Product 2-Bromo-4-chloro-6-fluoro-3-methylaniline NBS->Product Aniline 2-Bromo-4-chloro-6-fluoro-3-methylaniline Catalyst Pd Catalyst Base Aniline->Catalyst BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) BoronicAcid->Catalyst Product Substituted Aniline (Biaryl) Catalyst->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol for a Model Suzuki-Miyaura Coupling:

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

    • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of complex secondary and tertiary amines. This is particularly useful for introducing nitrogen-containing heterocycles or substituted amino groups.

General Reaction Scheme:

Aniline 2-Bromo-4-chloro-6-fluoro-3-methylaniline Catalyst Pd Catalyst Ligand Base Aniline->Catalyst Amine R¹R²NH (Primary or Secondary Amine) Amine->Catalyst Product N-Substituted Aniline Catalyst->Product

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol for a Model Buchwald-Hartwig Amination:

This protocol provides a general framework and may need to be adapted for specific amine coupling partners.

  • Reagent Preparation:

    • In an oven-dried resealable Schlenk tube, combine 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq), and a suitable phosphine ligand, for instance, Xantphos or RuPhos (0.02-0.10 eq).

    • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction for completion using TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to isolate the desired N-arylated product.

Conclusion

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a highly valuable and versatile building block for pharmaceutical research and development. Its polysubstituted nature provides a robust platform for generating diverse libraries of complex molecules. The orthogonal reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, combined with the modulating effects of the other substituents, makes it an attractive starting material for the synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this building block into medicinal chemistry programs.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline, 98%. Retrieved February 17, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline. Retrieved February 17, 2026, from [Link]

  • Lin, D. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(21), 126625.
  • Sperry, J. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1633.
  • Oakwood Chemical. (n.d.). 2-Bromo-4-chloro-6-methylaniline. Retrieved February 17, 2026, from [Link]

  • Reagentia. (n.d.). 2-bromo-4-chloro-6-fluoro-3-methylaniline (1 x 1 g). Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413.

Sources

Application

Technical Application Note: High-Precision Quantification of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Executive Summary & Scientific Context 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a highly specialized halogenated aniline derivative.[1] It has recently emerged as a critical "scaffold intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a highly specialized halogenated aniline derivative.[1] It has recently emerged as a critical "scaffold intermediate" in the synthesis of covalent inhibitors targeting the KRAS G12D mutation (e.g., analogues of MRTX1133).

Analytical Challenge: The quantification of this analyte presents three distinct challenges:

  • Electronic Deficit: The presence of three electron-withdrawing halogens (F, Cl, Br) on the aniline ring drastically lowers the basicity of the amine (estimated pKa < 1.0), making protonation in Electrospray Ionization (ESI) inefficient compared to standard anilines.

  • Isomeric Complexity: Halogen migration during synthesis often produces regioisomers (e.g., 4-bromo-2-chloro...) that are difficult to separate on standard C18 phases.

  • Matrix Interference: As a reaction intermediate, it must be quantified in the presence of unreacted starting materials (often other poly-halogenated aromatics) and transition metal catalysts.

This guide provides a validated UHPLC-MS/MS protocol using Pentafluorophenyl (PFP) stationary phase chemistry to solve the separation challenge, alongside an orthogonal GC-MS method for purity assessment.

Chemical Profile & Isotopic Logic

Before instrument setup, the isotopic signature must be understood for Mass Spectrometry method development.

PropertyData
Formula C₇H₆BrClFN
Monoisotopic Mass 236.93 (based on ⁷⁹Br, ³⁵Cl)
Isotopic Pattern Complex (Br + Cl). The spectrum will show a distinct "triplet-like" cluster due to ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1).
LogP (Predicted) ~3.2 (Moderately Lipophilic)
pKa (Conjugate Acid) ~0.5 – 1.0 (Extremely Weak Base)
Isotopic Abundance Table (For MS Selection)

Select the most abundant isotopologue for Quantitation (Quant) and the secondary for Confirmation (Qual).

m/z (Protonated [M+H]⁺)CompositionRelative AbundanceUsage
237.9 ⁷⁹Br, ³⁵Cl100%Quantitation Target
239.9 ⁸¹Br, ³⁵Cl~130% (Overlap with ⁷⁹Br, ³⁷Cl)Confirmation
241.9 ⁸¹Br, ³⁷Cl~30%Confirmation

Method A: UHPLC-MS/MS (Gold Standard)

Rationale: We utilize a Pentafluorophenyl (PFP) column. Unlike C18 (which separates by hydrophobicity), PFP phases engage in


 interactions and halogen-bonding. This provides superior selectivity for separating the target analyte from potential regioisomers where the halogen positions vary.
Chromatographic Conditions[2][3][4][5][6]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40 °C

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate

    • Note: Ammonium formate is added to boost ionization efficiency for weak bases.

  • Mobile Phase B: Methanol + 0.1% Formic Acid[2]

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the

      
       selectivity mechanism.
      

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Isocratic (Focusing)
6.00 95 Linear Ramp
7.50 95 Wash
7.60 30 Re-equilibration

| 10.00 | 30 | End |

Mass Spectrometry Parameters (ESI+)

Due to low basicity, source parameters must be aggressive to ensure desolvation.

  • Source: ESI Positive (consider APCI if sensitivity is low).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450 °C (High heat needed for less volatile anilines)

  • Desolvation Gas: 1000 L/hr

MRM Transition Table (Predicted): Optimization Required: Verify Collision Energies (CE) with pure standard.

Precursor Ion (m/z)Product Ion (m/z)Loss IDCE (eV)Type
237.9 (⁷⁹Br, ³⁵Cl)158.0 -Br radical (Neutral Loss)25Quant
237.9 (⁷⁹Br, ³⁵Cl)122.0 -Br, -HCl35Qual 1
239.9 (⁸¹Br, ³⁵Cl)160.0 -Br radical25Qual 2

Method B: GC-MS/ECD (Orthogonal Purity Check)

Rationale: While LC-MS is ideal for biological matrices, GC-MS is superior for checking the chemical purity of the bulk intermediate, as it separates volatile organic impurities that might not ionize in ESI.

  • Derivatization (Recommended): Although the analyte can be analyzed directly, the free amine can cause tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for trace analysis.

  • Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless (250 °C).

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: EI Source (70 eV) or ECD (Electron Capture Detector).

    • Note: ECD is extremely sensitive (femtogram level) for this molecule due to the 3 halogen atoms.

Sample Preparation Protocols

Workflow A: Reaction Mixture (Process Monitoring)
  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Add 950 µL of Acetonitrile (quenches reagents and solubilizes the lipophilic aniline).

  • Dilute: Perform a secondary dilution (1:100) into Mobile Phase A (Water/FA).

    • Critical: The final solvent composition must be <40% Organic to prevent peak distortion on the PFP column.

  • Filter: 0.2 µm PTFE filter.

Workflow B: Biological Matrix (Plasma/Microsomes)
  • Spike: Add 10 µL Internal Standard (e.g., 2,4,6-trichloroaniline-d2 or a structural analog like 3,5-dichloroaniline).

  • LLE (Liquid-Liquid Extraction):

    • Add 200 µL Sample.

    • Add 200 µL Borate Buffer (pH 9.0) to ensure the aniline is neutral.

    • Add 600 µL Ethyl Acetate/Hexane (50:50).

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

  • Evaporate: Transfer supernatant, dry under N₂ at 40°C.

  • Reconstitute: 100 µL Mobile Phase A/B (70:30).

Visualization of Analytical Logic

Diagram 1: Method Selection & Fragmentation Logic

This diagram illustrates the decision tree for selecting the method and the physical mechanism of detection.

G Analyte Analyte: 2-Bromo-4-chloro-6-fluoro-3-methylaniline Properties Properties: - Low pKa (<1.0) - Halogenated - Lipophilic Analyte->Properties Matrix Matrix Type? Properties->Matrix Bio Biological/Trace (Plasma, Soil) Matrix->Bio Complex Bulk Bulk Chemical (Purity/Synthesis) Matrix->Bulk High Conc LCMS Technique A: UHPLC-MS/MS (QQQ) Bio->LCMS GCMS Technique B: GC-ECD or GC-MS Bulk->GCMS Column Column: PFP (F5) (Halogen Selectivity) LCMS->Column Separation Deriv Derivatization: TFAA Acylation (Improves Peak Shape) GCMS->Deriv Prep Frag Frag Column->Frag Detection

Caption: Decision matrix for selecting UHPLC-PFP-MS/MS vs. GC-MS based on sample origin and analyte properties.

Validation & Quality Control

To ensure Trustworthiness (Part 2 of requirements), the following criteria must be met during validation:

  • Linearity: 1.0 ng/mL to 2000 ng/mL (weighted 1/x² regression).

  • Carryover: Due to the lipophilicity and halogens, this compound sticks to PTFE.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Isomer Resolution: Inject a mix of the analyte and its likely regioisomer (e.g., 4-bromo-2-chloro-6-fluoro...).

    • Pass Criteria: Valley-to-peak ratio < 10%.

  • Recovery: Must be >80% for the LLE method. If lower, switch extraction solvent to MTBE (Methyl tert-butyl ether).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162624535 (2-Bromo-4-chloro-6-fluoro-3-methylaniline). Retrieved from [Link][3]

  • Fell, J. B., et al. (2020). Identification of the Clinical Candidate MRTX1133, a Noncovalent Inhibitor of KRASG12D. Journal of Medicinal Chemistry. (Contextual grounding for the intermediate's use). Retrieved from [Link]

  • Agilent Technologies. Analysis of Primary Aromatic Amines by LC-MS/MS. (Protocol basis for halogenated anilines). Retrieved from [Link]

  • U.S. EPA (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for GC parameters). Retrieved from [Link]

  • Phenomenex. Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Compounds. (Technical Note). Retrieved from [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Abstract This document provides a comprehensive guide to the experimental derivatization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a highly functionalized aromatic building block crucial for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental derivatization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a highly functionalized aromatic building block crucial for the development of novel pharmaceuticals and advanced materials.[1][2][3] The strategic positioning of its bromo, chloro, fluoro, methyl, and amino substituents offers a rich platform for a diverse array of chemical modifications. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for key experimental choices. We present detailed, validated protocols for transformations at the aniline and aryl bromide moieties, including N-acylation, N-sulfonylation, diazotization-sandmeyer reactions, and a suite of palladium-catalyzed cross-coupling reactions.

Introduction: The Synthetic Versatility of a Polysubstituted Aniline

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a key intermediate whose structural complexity is its primary asset.[1] The electron-donating amino group activates the ring, while the ortho-bromo and fluoro groups provide steric and electronic modulation, as well as handles for further functionalization. The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This application note is designed for researchers in drug discovery and materials science, offering robust and reproducible protocols to unlock the synthetic potential of this valuable scaffold.

Strategic Overview of Derivatization Pathways

The primary reactive sites for derivatization are the nucleophilic amino group and the electrophilic carbon-bromine bond. The choice of reaction pathway depends on the desired final structure and the compatibility of existing functional groups.

graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Key derivatization pathways for the title compound.

Part I: Derivatization of the Amino Group

The primary amino group is a versatile handle for introducing a variety of functionalities. The following protocols detail common and robust transformations.

Protocol: N-Acylation to Form Amides

Principle: Acylation of the aniline nitrogen with an acyl chloride or anhydride is a fundamental transformation to generate stable amide derivatives. This reaction is typically rapid and high-yielding. The resulting amide can alter the electronic properties of the aromatic ring and provide a new point for hydrogen bonding.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
Acetyl Chloride (or other Acyl Chloride)ReagentCommercialHandle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercial-
Triethylamine (TEA) or PyridineReagentCommercialBase to scavenge HCl.
Saturated Sodium Bicarbonate Solution-Lab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO4)-CommercialFor drying.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by silica gel chromatography.

Expert Insight: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the aniline for the acyl chloride. Cooling to 0 °C controls the initial exothermic reaction.

Protocol: N-Sulfonylation to Form Sulfonamides

Principle: The reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base yields a sulfonamide. Sulfonamides are important pharmacophores and can serve as protecting groups for the amino functionality.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
p-Toluenesulfonyl Chloride (TsCl)ReagentCommercialSolid, handle with care.
PyridineAnhydrousCommercialActs as both solvent and base.
1M Hydrochloric Acid (HCl)-Lab PreparedFor work-up.
Ethyl Acetate (EtOAc)ReagentCommercialFor extraction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature overnight, or gently heat to 50-60 °C for 2-4 hours to expedite the reaction. Monitor by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: If a solid precipitates, filter it and wash thoroughly with cold water and then a small amount of cold hexane. If extracted, combine the organic layers, wash with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Expert Insight: Pyridine is often used as both the solvent and base in sulfonylation reactions. Its use in excess helps to drive the reaction to completion. The acidic wash during work-up is critical for removing the pyridine, which can be difficult to remove under vacuum.[4]

Protocol: Diazotization and Sandmeyer Reaction

Principle: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a halide (Cl, Br), cyano, or other groups.[5][6][7] The process involves two key steps: the formation of a diazonium salt from the aniline, followed by its decomposition in the presence of a copper(I) salt catalyst.[6][8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
Sodium Nitrite (NaNO₂)ReagentCommercial-
Hydrobromic Acid (HBr, 48%)ReagentCommercialCorrosive.
Copper(I) Bromide (CuBr)ReagentCommercialCatalyst.

Step-by-Step Methodology:

Step A: Diazotization

  • Acidic Suspension: Suspend 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq) in a mixture of 48% HBr and water in a beaker.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise. The tip of the addition funnel should be below the surface of the liquid to prevent the escape of nitrous acid fumes. Maintain the temperature strictly between 0-5 °C.[9]

  • Completion Check: After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution on starch-iodide paper (should turn blue).[10]

Step B: Sandmeyer Reaction (Bromination Example) 5. Catalyst Solution: In a separate flask, dissolve Copper(I) Bromide (1.2 eq) in 48% HBr with gentle heating, then cool to room temperature. 6. Decomposition: Slowly and carefully add the cold diazonium salt solution from Step A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence. 7. Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. 8. Work-up: Cool the reaction mixture and extract with a suitable solvent like diethyl ether or dichloromethane. Wash the organic layer with water, saturated NaHCO₃, and brine. 9. Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the resulting aryl bromide by distillation or column chromatography.

Expert Insight: Maintaining a low temperature (0-5 °C) is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[9] The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution, with copper(I) acting as a catalyst for the single-electron transfer that initiates the process.[6]

Part II: Derivatization at the Aryl Bromide Position

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation at the aryl bromide position.

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

}

Caption: Palladium-catalyzed cross-coupling reactions.
Protocol: Buchwald-Hartwig Amination

Principle: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It requires a palladium catalyst, a phosphine ligand, and a base.[11][12][13]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
Amine Coupling PartnerReagentCommerciale.g., Morpholine, Aniline
Pd₂(dba)₃ or Pd(OAc)₂CatalystCommercialPalladium source.
XPhos or BINAPLigandCommercialBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)BaseCommercialStrong, non-nucleophilic base.
Toluene or DioxaneAnhydrousCommercialAnhydrous solvent.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent & Degassing: Add anhydrous toluene via syringe. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 8-24 hours.[14]

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water. Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Expert Insight: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination.[15] Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step.[13] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine and facilitate the catalytic cycle.[11][12]

Protocol: Suzuki-Miyaura Coupling

Principle: The Suzuki coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[16][17][18][19][20]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
Aryl or Vinyl Boronic AcidReagentCommerciale.g., Phenylboronic acid
Pd(PPh₃)₄CatalystCommercialTetrakis(triphenylphosphine)palladium(0)
Potassium Carbonate (K₂CO₃)BaseCommercialAqueous solution.
Toluene/Ethanol/WaterSolventsCommercialMixed solvent system.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq), the boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Base: Add a solvent mixture, such as toluene and ethanol (e.g., 4:1 ratio), followed by an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

  • Degassing: Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Expert Insight: The base in a Suzuki reaction plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[17] A mixed solvent system including water is often necessary to dissolve the inorganic base. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[16]

Protocol: Sonogashira Coupling

Principle: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It uniquely requires a dual catalytic system of palladium and copper(I).[21][22][23]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloro-6-fluoro-3-methylaniline≥98%Commercial-
Terminal AlkyneReagentCommerciale.g., Phenylacetylene
Pd(PPh₃)₂Cl₂CatalystCommercialPalladium source.
Copper(I) Iodide (CuI)Co-catalystCommercial-
Triethylamine (TEA)Base/SolventCommercialAnhydrous.
Tetrahydrofuran (THF)SolventCommercialAnhydrous.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (as both solvent and base, typically a 2:1 THF/TEA mixture). Add the terminal alkyne (1.2 eq).

  • Degassing: Degas the mixture with argon for 15 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates completion (usually 2-16 hours).[23]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and water.

  • Purification: Separate the layers. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Expert Insight: The Sonogashira coupling follows a catalytic cycle where palladium facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[21][22] The amine base is essential for neutralizing the HX byproduct.

Summary and Conclusion

The protocols outlined in this application note provide a robust framework for the chemical derivatization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline. By targeting either the amino group or the aryl bromide, researchers can access a vast chemical space of novel amides, sulfonamides, biaryls, and acetylenic compounds. The detailed methodologies, coupled with expert insights into the rationale behind experimental choices, are intended to empower scientists in drug development and materials science to effectively utilize this versatile chemical building block.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 17, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved February 17, 2026, from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (2021, September 15). Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 17, 2026, from [Link]

  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI. (2026, January 15). Retrieved February 17, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved February 17, 2026, from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 17, 2026, from [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
  • CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline - Hoffman Fine Chemicals. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 17, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved February 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved February 17, 2026, from [Link]

  • o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (n.d.).
  • 2-Bromo-4-chloroaniline - the NIST WebBook. (n.d.). Retrieved February 17, 2026, from [Link]

  • 145 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary - Sciencemadness.org. (n.d.). Retrieved February 17, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved February 17, 2026, from [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-Bromo-4-chloro-6-fluoro-3-methylaniline 250mg - Dana Bioscience. (n.d.). Retrieved February 17, 2026, from [Link]

  • CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents. (n.d.).

Sources

Application

Role of "2-Bromo-4-chloro-6-fluoro-3-methylaniline" in the synthesis of KRAS inhibitors.

Executive Summary The targeting of the KRAS G12C mutation has shifted from an "undruggable" challenge to a validated clinical reality with the approval of agents like Sotorasib and Adagrasib. A critical factor in the suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The targeting of the KRAS G12C mutation has shifted from an "undruggable" challenge to a validated clinical reality with the approval of agents like Sotorasib and Adagrasib. A critical factor in the success of these small molecules is the precise decoration of the heterocyclic core to ensure high-affinity binding within the hydrophobic Switch II pocket (S-IIP).[1]

This Application Note details the role, synthesis, and quality control of 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8), a highly specialized intermediate.[1] This intermediate is pivotal in the synthesis of next-generation quinazoline and pyridopyrimidine-based KRAS inhibitors (specifically those described in Pfizer patent families, e.g., US 10,662,204 B2).[1] Its unique tetra-substituted pattern provides the necessary steric bulk to enforce atropisomerism and the electronic properties required for metabolic stability.[1]

Structural Role & Mechanistic Insight

The efficacy of covalent KRAS G12C inhibitors relies on locking the protein in its inactive GDP-bound state.[2] The molecule 2-Bromo-4-chloro-6-fluoro-3-methylaniline serves as the precursor to the "aryl anchor" of the inhibitor.[1]

The "Tetra-Substituted" Strategy

Unlike simple anilines, this molecule possesses substituents at all ortho and meta positions relative to the amine (and the subsequent coupling site).

  • 2-Bromine (Ortho): Acts as the primary reactive handle.[1] It is typically utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach the aniline to the bicyclic heteroaromatic core (e.g., quinazoline).[1]

  • 3-Methyl (Meta): This group is critical for atropisomerism .[1] By creating steric clash with the inhibitor core, it restricts rotation around the C-N bond. This "pre-organizes" the drug into the bioactive conformation necessary to fit the cryptic Switch II pocket, improving potency and selectivity.

  • 4-Chloro & 6-Fluoro: These halogens serve two functions:[1]

    • Metabolic Blocking: They block metabolically vulnerable sites (para and ortho positions) from cytochrome P450 oxidation.

    • Lipophilic Filling: They engage in specific hydrophobic interactions with residues such as Val103, Ile100, and Met72 within the KRAS allosteric pocket.

Pathway Visualization

KRAS_Inhibitor_Design Aniline 2-Bromo-4-chloro- 6-fluoro-3-methylaniline Coupling Pd-Catalyzed Cross-Coupling Aniline->Coupling Br-Handle Core Heterocyclic Core (Quinazoline/Pyridopyrimidine) Core->Coupling Cl/OTf-Handle Drug KRAS G12C Inhibitor (Scaffold) Coupling->Drug Pocket KRAS Switch II Pocket (Hydrophobic) Drug->Pocket Hydrophobic Fit Atrop Atropisomer Lock (Restricted Rotation) Drug->Atrop 3-Methyl Clash

Figure 1: The strategic role of the aniline intermediate in constructing the inhibitor scaffold and its downstream mechanism of action.

Experimental Protocol: Synthesis & Purification

Safety Warning: Bromination reactions using N-Bromosuccinimide (NBS) can be exothermic.[1] Halogenated anilines are potentially toxic and skin sensitizers. All operations must be performed in a fume hood with appropriate PPE.

Materials
  • Starting Material: 4-Chloro-2-fluoro-5-methylaniline (CAS: 13344-96-2)[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized preferred)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous[1]

  • Quench: Sodium thiosulfate (aq), Brine[1]

Step-by-Step Synthesis Protocol

This protocol is adapted from high-yield industrial processes described in Patent US 10,662,204 B2 [1].[1]

Step 1: Reaction Setup

  • Charge a 3-neck round-bottom flask (equipped with a thermometer and nitrogen inlet) with 4-chloro-2-fluoro-5-methylaniline (1.0 equiv).

  • Add DMF (8-10 volumes relative to mass of aniline).[1] Stir to achieve a clear solution.

  • Cool the solution to 0°C using an ice/salt bath. Critical: Controlling temperature prevents over-bromination.[1]

Step 2: Bromination 4. Dissolve NBS (1.0 - 1.05 equiv) in a minimal amount of DMF. 5. Add the NBS solution dropwise to the aniline mixture over 30–60 minutes.

  • Checkpoint: Maintain internal temperature < 5°C.
  • Allow the reaction to warm gradually to 20–25°C (Room Temperature) .
  • Stir for 2–4 hours.
  • In-Process Control (IPC): Monitor by LC-MS.[1] Target: Consumption of starting material (<2%) and formation of the mono-bromo product (M+H ≈ 238/240 pattern).[1]

Step 3: Work-up and Isolation [1] 8. Pour the reaction mixture into Ice Water (20 volumes). A precipitate should form immediately. 9. Stir the slurry for 30 minutes to ensure full precipitation. 10. Filter the solids using a vacuum Buchner funnel. 11. Wash the filter cake sequentially with:

  • Water (3x) to remove DMF.
  • 10% Sodium Thiosulfate solution (to quench residual bromine).
  • Water (2x) to neutral pH.
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If required)

  • The crude product is typically >95% pure. If regiopure material is required, recrystallize from Heptane/Ethyl Acetate (9:1) or purify via silica gel chromatography (Eluent: Petroleum Ether/EtOAc, 98:2).

Yield & Characterization Data
  • Appearance: Yellow to off-white solid.[1]

  • Typical Yield: 75% – 85%.

  • 1H NMR (400 MHz, DMSO-d6): δ 7.30 (d, J=10.9 Hz, 1H, Ar-H), 5.45 (s, 2H, NH2), 2.36 (d, J=1.0 Hz, 3H, Ar-CH3).[1]

  • LC-MS: m/z 238/240 [M+H]+ (Characteristic Br isotope pattern).[1]

Downstream Application: Coupling to Quinazoline Core

Once synthesized, the aniline is utilized in a nucleophilic aromatic substitution (SNAr) or Buchwald coupling to attach to the inhibitor core.

Workflow Diagram:

Synthesis_Workflow Start Start: 4-Chloro-2-fluoro-5-methylaniline Reaction Reaction: NBS / DMF, 0°C -> RT Start->Reaction Workup Workup: Quench in Ice Water Filter & Wash Reaction->Workup Product Product: 2-Bromo-4-chloro-6-fluoro-3-methylaniline Workup->Product NextStep Next Step: Coupling with 2,4-Dichloro-quinazoline derivative Product->NextStep SNAr / Buchwald

Figure 2: Operational workflow for the synthesis and utilization of the aniline intermediate.

Protocol Summary for Coupling (General Guide):

  • Dissolve the 2,4-dichloro-quinazoline core (1.0 equiv) and the Aniline Intermediate (1.1 equiv) in Acetonitrile or DMF.[1]

  • Add a base (e.g., DIPEA or K2CO3, 2.0 equiv).

  • Heat to 60–80°C. The aniline typically displaces the chlorine at the C4 position of the quinazoline due to higher electrophilicity at that site [1].

  • Isolate the coupled intermediate for further functionalization (e.g., substitution of the C2-chlorine).

Quality Control & Troubleshooting

ParameterSpecificationCommon IssueRemediation
Purity (HPLC) > 98.0% AreaRegioisomer formation (Bromination at wrong position)Control temp at 0°C during NBS addition. Recrystallize from Heptane.
Water Content < 0.5% w/wWet filter cakeVacuum dry at 45°C with N2 bleed.
Appearance Pale Yellow SolidDark/Brown colorOxidation. Wash with Na2S2O3; store under inert gas.
1H NMR Conforms to structureResidual DMF peaksExtended water wash or lyophilization.

References

  • Pfizer Inc. (2020).[3] Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents.[3] U.S. Patent No. 10,662,204 B2.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Pfizer Inc. (2019). Tetrahydroquinazoline derivatives useful as anticancer agents.[4] WO Patent 2019/155399 A1.

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Context on KRAS G12C inhibition mechanisms).

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.[1] (Context on Adagrasib structural analogues).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying common impurities in "2-Bromo-4-chloro-6-fluoro-3-methylaniline" synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, focusing on the identification and mitigation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, focusing on the identification and mitigation of common impurities. As Senior Application Scientists, we understand that the purity of your final compound is paramount. This resource is designed to help you troubleshoot potential issues and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of halogenated anilines like 2-Bromo-4-chloro-6-fluoro-3-methylaniline?

A1: Crude halogenated anilines often contain a variety of impurities stemming from the synthesis process.[1] These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from the halogenation or other synthetic steps.[2]

  • Regioisomers: These are isomers with the halogen and methyl groups at different positions on the aniline ring. Their formation is a common challenge in electrophilic aromatic substitution reactions.[1]

  • Over- or Under-halogenated Byproducts: The high reactivity of the aniline ring can sometimes lead to the addition of more than the desired number of halogen atoms or incomplete halogenation.[1][3] For instance, the direct bromination of aniline can lead to 2,4,6-tribromoaniline if the amino group's activating effect is not moderated.[1][4]

  • Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light.[5] This leads to the formation of colored impurities, such as polymeric by-products and p-benzoquinone, often causing the sample to darken to a red, brown, or black color.[2][5][6]

Q2: My crude product is a dark oil or solid. How can I decolorize it?

A2: Discoloration in halogenated anilines is typically due to oxidized impurities.[2][5] An effective method for decolorization is treatment with activated carbon during recrystallization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered while hot to remove the carbon and adsorbed impurities.[1] Subsequent cooling should yield lighter-colored crystals. Storing the purified compound under an inert atmosphere (like nitrogen or argon) in a cool, dark place can help minimize future degradation.[2]

Q3: I'm struggling to separate regioisomers of my substituted aniline. What is the most effective purification technique?

A3: Separating regioisomers can be challenging due to their similar physical properties.[1][5]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective technique due to its high resolving power.[1][5] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition are crucial for achieving good separation.[1]

  • Fractional Crystallization: This method can also be attempted, but it is generally less effective than chromatography for closely related isomers.[1]

  • Vacuum Distillation: For liquid halogenated anilines, vacuum distillation can be a viable method to remove non-volatile impurities. However, the thermal stability of the compound must be considered, as some anilines can decompose at high temperatures.[1]

Q4: How can I remove unreacted starting aniline from my product mixture?

A4: An acidic wash during a liquid-liquid extraction is a common and effective method. Aniline is basic and will be protonated by a dilute acid (e.g., HCl), forming a water-soluble salt that partitions into the aqueous phase. The desired halogenated aniline, which is typically less basic, will remain in the organic phase.[1][3]

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section delves into specific impurities that can arise during the synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline and provides actionable troubleshooting steps.

Impurity Profile of 2-Bromo-4-chloro-6-fluoro-3-methylaniline Synthesis
Impurity Type Potential Source Mitigation Strategy Recommended Analytical Technique
Over-brominated Species Excess brominating agent; highly activated aromatic ring.[3][7]Carefully control the stoichiometry of the brominating agent. Consider protecting the amino group as an amide to reduce its activating effect.[7][8][9]HPLC, GC-MS, LC-MS[10][11][12]
Isomeric Byproducts Lack of complete regioselectivity in the electrophilic aromatic substitution steps.[5]Optimize reaction conditions (temperature, solvent, catalyst). Protecting groups can also influence regioselectivity.HPLC, GC-MS, NMR[1][10][12]
Unreacted Starting Material Incomplete reaction.Monitor reaction progress by TLC or HPLC. Increase reaction time or temperature if necessary.HPLC, GC[10][11]
Oxidation Products Exposure to air and light during workup or storage.[2][5][6]Work under an inert atmosphere. Use degassed solvents. Store the final product in a cool, dark place.[2]HPLC, UV-Vis[10]
Dehalogenated Byproducts Can occur under harsh pH or reductive conditions during purification.[2]Avoid strongly acidic or basic conditions if dehalogenation is observed. Use mild purification techniques.GC-MS, LC-MS[12]
Experimental Workflow: Impurity Identification and Removal

The following diagram illustrates a general workflow for identifying and removing impurities during the synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

G cluster_0 Synthesis & Workup cluster_1 Initial Analysis cluster_2 Purification Strategy cluster_3 Final Analysis & Storage Synthesis Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline Quench Reaction Quench Synthesis->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Crude_Analysis Analyze Crude Product Extraction->Crude_Analysis TLC, HPLC, or GC-MS Decision Select Purification Method Crude_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Isomers/Closely Related Impurities Recrystallization Recrystallization (with Activated Carbon if needed) Decision->Recrystallization Solid Product/ Decolorization Needed Acid_Wash Aqueous Acid Wash Decision->Acid_Wash Basic Impurities (e.g., starting aniline) Final_Purity_Check Confirm Purity & Structure Column_Chromatography->Final_Purity_Check HPLC, GC-MS, NMR Recrystallization->Final_Purity_Check Acid_Wash->Final_Purity_Check Storage Proper Storage Final_Purity_Check->Storage Inert Atmosphere, Cool & Dark

Caption: A general workflow for the synthesis, purification, and analysis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Protocol: Protecting the Amine Group to Prevent Over-bromination

The strong activating nature of the amino group in anilines can lead to polysubstitution during electrophilic aromatic substitution reactions like bromination.[8] To achieve mono-substitution, the reactivity of the amino group can be tempered by converting it to an amide.[7][9]

Step-by-Step Protocol:

  • Acetylation: React the starting aniline with acetic anhydride. This converts the highly activating amino group (-NH2) into a less activating N-acetyl group (-NHCOCH3).[9] The lone pair of electrons on the nitrogen is now delocalized by the adjacent carbonyl group, reducing its availability to the aromatic ring.[7][9]

  • Bromination: Perform the bromination on the acetylated aniline. The reduced activation of the ring allows for more controlled, mono-bromination.

  • Hydrolysis: Remove the N-acetyl protecting group by hydrolysis with an acid or base to regenerate the amino group and yield the desired mono-brominated aniline.[7]

G Starting_Aniline Starting Aniline (e.g., 4-chloro-6-fluoro-3-methylaniline) Acetylation Acetylation (Acetic Anhydride) Starting_Aniline->Acetylation Protected_Aniline N-Acetylated Aniline Acetylation->Protected_Aniline Bromination Bromination (e.g., Br2/Acetic Acid) Protected_Aniline->Bromination Brominated_Protected Brominated N-Acetylated Aniline Bromination->Brominated_Protected Hydrolysis Hydrolysis (Acid or Base) Brominated_Protected->Hydrolysis Final_Product 2-Bromo-4-chloro-6-fluoro-3-methylaniline Hydrolysis->Final_Product

Caption: Workflow for controlled mono-bromination of an aniline via amine protection.

By understanding the potential side reactions and implementing appropriate purification and analytical techniques, researchers can successfully synthesize high-purity 2-Bromo-4-chloro-6-fluoro-3-methylaniline for their drug discovery and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of halogenated anilines.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. (n.d.). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Vaia. (n.d.). Aniline is reacted with bromine water and the resulting produet is treated with an aqueous solution of sodium nitrite in presence of dilute HC1. The compound so formed is converted into tetrafluoroborate which is subsequently heated dry. The final product.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • Singh, R., & Kumar, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5446.
  • Khan Academy. (2024, August 3). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 [Video]. YouTube.
  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines.

Sources

Optimization

Troubleshooting guide for reactions with "2-Bromo-4-chloro-6-fluoro-3-methylaniline"

Ticket System: Advanced Organic Synthesis Division Status: Active Agent: Senior Application Scientist System Profile: The Molecule Before troubleshooting, verify your substrate parameters.[1][2] This molecule presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Status: Active Agent: Senior Application Scientist

System Profile: The Molecule

Before troubleshooting, verify your substrate parameters.[1][2] This molecule presents a "penta-substituted" challenge, creating a unique steric and electronic environment that defies standard textbook reactivity.

ParameterSpecificationTechnical Note
Compound 2-Bromo-4-chloro-6-fluoro-3-methylanilineCAS: 2368909-46-8
Primary Handle C2-Bromine Most reactive site for Pd-catalyzed oxidative addition.
Secondary Handle C4-Chlorine Significantly less reactive; requires specialized ligands to activate.
Steric Gate C3-Methyl Creates "buttressing effect," pushing the C2-Br out of plane and hindering approach.
Electronic Gate C6-Fluorine Ortho-fluorine effect; lowers pKa of aniline protons, affects H-bonding.
Stability Light/Air SensitiveFree amine oxidizes slowly; store under Argon at 2-8°C.
Module 1: Cross-Coupling Diagnostics (Suzuki/Buchwald)
Ticket #404: Reaction Stalled at <20% Conversion (Suzuki Coupling)

User Report: "I am trying to couple a phenylboronic acid to the C2-Br position using Pd(PPh3)4 and Na2CO3. The reaction turns black immediately, and LCMS shows mostly starting material (SM) and some de-brominated byproduct."

Root Cause Analysis:

  • Catalyst Death: Pd(PPh3)4 is thermally unstable and bulky. The C3-Methyl and C1-Amine create a "steric canyon" around the Bromine. Triphenylphosphine ligands are too large to effectively ligate the Pd center during the crowded oxidative addition step, leading to Pd aggregation (palladium black).

  • Protodehalogenation: The "de-brominated" byproduct indicates that the Pd inserted but failed to transmetalate with the boronic acid. Instead, it underwent β-hydride elimination or protonolysis from the solvent/base.

The Fix (Protocol A): High-Activity Precatalyst System Switch to a dialkylbiaryl phosphine ligand system (Buchwald Ligands) which forms a monoligated Pd(0) species, essential for hindered substrates.

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2-5 mol%).

  • Base: K3PO4 (3.0 equiv) – Anhydrous phosphate is superior for hindered couplings.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (if boronic acid is soluble).

  • Temp: 80°C (Do not overheat; 100°C+ promotes debromination).

Why this works: XPhos and SPhos are electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (preventing catalyst dimerization). The G4 precatalyst ensures a defined source of Pd(0) without an induction period.

Ticket #502: Buchwald-Hartwig Amination Failed (No Product)

User Report: "Attempting to couple morpholine to the C2-Br position. Used Pd2(dba)3/BINAP and NaOtBu. No product detected."

Root Cause Analysis:

  • Ligand Mismatch: BINAP is a bidentate ligand with a wide bite angle, often unsuitable for extremely hindered ortho-substituted halides. The C3-Methyl group physically blocks the approach of the amine nucleophile to the Pd center.

  • Amine Poisoning: The free aniline (NH2) on your substrate can coordinate to the Pd, acting as a competitive inhibitor, effectively shutting down the catalytic cycle.

The Fix (Protocol B): The "BrettPhos" Protocol You need a ligand designed specifically for ortho-substituted aryl halides and primary amines.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines like morpholine).

  • Precatalyst: BrettPhos Pd G4 (2 mol%).

  • Base: LHMDS (1.1 equiv) or NaOtBu . Note: LHMDS is often cleaner for substrates with sensitive acidic protons.

  • Solvent: THF or t-Amyl Alcohol .

Self-Validating Check:

  • If the reaction mixture remains clear/yellow, the catalyst is active.

  • If it turns black/precipitates within 10 mins, the ligand has dissociated. Increase ligand:Pd ratio to 2:1.

Module 2: Chemoselectivity & Side Reactions
FAQ: Will the Chlorine (C4) or Fluorine (C6) react?

Answer:

  • C4-Chlorine: In standard Pd-catalysis (Suzuki/Buchwald) at temperatures <100°C, the C2-Bromine is ~1000x more reactive. You will get exclusive C2 functionalization. Warning: If you use highly active ligands (e.g., AdBrettPhos ) at high temperatures (>120°C), you may see C4-Cl activation after the Br is consumed.

  • C6-Fluorine: Generally inert to Pd-catalysis. However, it is susceptible to Nucleophilic Aromatic Substitution (SNAr) if you perform a reaction in highly basic, polar solvents (e.g., DMF/NaH). The electron-withdrawing effect of the other halogens makes the ring slightly activated.

Module 3: Visual Troubleshooting Workflows
Workflow 1: Reaction Optimization Logic

Use this logic gate to diagnose failure modes in real-time.

Troubleshooting Start Reaction Analysis: Low Yield / Stalled CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideProduct Identify Major Peak (LCMS) CheckSM->SideProduct Yes ColorCheck Check Reaction Color CheckSM->ColorCheck No Debrom Product: Des-Bromo (H instead of Br) CAUSE: Protodehalogenation SideProduct->Debrom Mass = M-Br+H Homocouple Product: Biaryl Dimer CAUSE: Transmetalation Failure SideProduct->Homocouple Mass = 2M-2Br WrongRegio Product: Cl-Coupling CAUSE: Temp too high / Ligand too active SideProduct->WrongRegio Mass = Product (Isomer) Sol_Anhydrous FIX: Dry Solvents, Lower Temp, Switch Base Debrom->Sol_Anhydrous Sol_Ligand FIX: Switch to Bulky Ligand (XPhos/BrettPhos) Homocouple->Sol_Ligand Black Black Precipitate (Pd Black) CAUSE: Ligand dissociation / Sterics ColorCheck->Black Precipitate Clear Solution Clear/Yellow CAUSE: Oxidative Addition Stalled ColorCheck->Clear No Change Black->Sol_Ligand Sol_Heat FIX: Increase Temp, Switch to Pd-G4 Precatalyst Clear->Sol_Heat

Caption: Logic flow for diagnosing Pd-catalyzed coupling failures based on LCMS data and visual cues.

Workflow 2: Reactivity Map

Understanding the steric and electronic landscape of the molecule.

ReactivityMap Center Aniline Core Br 2-Br: PRIMARY TARGET (Reactive, Sterically Crowded) Center->Br Cl 4-Cl: SECONDARY TARGET (Stable <100°C) Center->Cl F 6-F: STABLE (Unless SNAr conditions) Center->F Me 3-Me: STERIC GATE (Blocks 2-Br access) Center->Me NH2 1-NH2: COORDINATION RISK (Can poison Catalyst) Center->NH2 F->NH2 H-Bonding Modulation Me->Br Buttressing Effect (Steric Clash) NH2->Br Coordination Interference

Caption: Reactivity map highlighting the competitive steric and electronic interactions defining the substrate's behavior.

References & Grounding
  • Buchwald-Hartwig Amination of Hindered Substrates:

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[3][4] Chemical Science, 2011.

    • Relevance: Establishes BrettPhos/RuPhos as the standard for ortho-substituted aryl halides.

  • Suzuki-Miyaura Coupling of Polyhalogenated Anilines:

    • Ibsen, G. M., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates."[5] Angewandte Chemie, 2011. (Context on halogen selectivity).

    • Relevance: Confirms the reactivity order I > Br > Cl in Pd-catalyzed systems.

  • Steric Effects in Cross-Coupling:

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." J. Am. Chem. Soc., 2008.

    • Relevance: Discusses the use of XPhos for sterically hindered substrates similar to the 2-bromo-3-methyl motif.

  • Compound Data:

    • PubChem CID 155353841 (2-Bromo-4-chloro-6-fluoro-3-methylaniline).

Sources

Troubleshooting

Methods for removing residual solvents from "2-Bromo-4-chloro-6-fluoro-3-methylaniline"

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual solven...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual solvents from "2-Bromo-4-chloro-6-fluoro-3-methylaniline". As a senior application scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely residual solvents in my sample of 2-Bromo-4-chloro-6-fluoro-3-methylaniline?

A1: Based on common synthetic routes found in patent literature, the most probable residual solvents are Dimethylformamide (DMF), used as the reaction solvent, and components of the purification system, typically petroleum ether and ethyl acetate from silica gel column chromatography.[1][2][3]

Q2: Why is it crucial to remove these specific residual solvents?

A2: The removal of residual solvents is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety of pharmaceutical products.[4][5] Solvents are classified based on their toxicity, and their levels in Active Pharmaceutical Ingredients (APIs) must be below strict limits. For instance, DMF is a Class 2 solvent with known toxicity, while ethyl acetate is a less toxic Class 3 solvent.[5][6][7][8] Petroleum ether's components, such as n-hexane, are also classified as Class 2 solvents.[9]

Q3: What are the primary methods for removing residual solvents from my compound?

A3: The most common and effective methods for removing residual solvents from crystalline solids like 2-Bromo-4-chloro-6-fluoro-3-methylaniline are recrystallization and vacuum drying. Chromatographic techniques are typically employed for initial purification but are not the final step for solvent removal.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at varying temperatures. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool, causing the desired compound to crystallize while impurities and residual solvents remain in the solution.

Q4: How do I select the best solvent for recrystallizing 2-Bromo-4-chloro-6-fluoro-3-methylaniline?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted anilines, a good starting point is to consider the principle of "like dissolves like". Given the polar nature of the aniline functional group, polar solvents are often a good choice.

Recommended Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound into separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Potential Solvents for Screening:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Hydrocarbons (Heptane, Hexane - often used as an anti-solvent)

  • Water (less likely to be a primary solvent due to the hydrophobicity of the molecule, but can be used in a mixed solvent system)

A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can be highly effective if a single solvent is not ideal.[9] In this approach, the compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes slightly cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

Troubleshooting Steps:

  • Increase the solvent volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature during the cooling process.

  • Use a lower boiling point solvent: If the boiling point of your solvent is close to or above the melting point of your compound, select a solvent with a lower boiling point.

  • Employ a mixed solvent system: Dissolve the compound in a good solvent and slowly add a poor solvent at a lower temperature.

Q6: After recrystallization, my product still contains unacceptable levels of residual solvents. What's next?

A6: If a single recrystallization is insufficient, consider the following:

  • A second recrystallization: Repeating the process can further reduce impurities.

  • Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor that contains the dissolved impurities and residual solvents.

  • Drying: Thoroughly dry the crystals after recrystallization, preferably under vacuum.

Experimental Protocol: Hypothetical Recrystallization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Disclaimer: The following protocol is a general guideline based on the principles of recrystallizing substituted anilines. The optimal solvent system and volumes should be determined experimentally due to the lack of specific published solubility data for this compound.

Materials:

  • Crude 2-Bromo-4-chloro-6-fluoro-3-methylaniline

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (e.g., 5-10 mL) to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Continue to pull a vacuum on the crystals for 15-20 minutes to partially dry them.

  • Transfer the crystals to a watch glass or drying dish and dry them further in a vacuum oven.

Troubleshooting Guide: Vacuum Drying

Vacuum drying is an effective method for removing residual solvents, especially for compounds that are thermally sensitive. By reducing the pressure, the boiling points of the solvents are lowered, allowing for their removal at a lower temperature.[6]

Q7: What are the optimal temperature and vacuum level for drying my compound?

A7: The optimal conditions depend on the boiling points of the residual solvents and the thermal stability of your compound.

  • Vacuum Level: A vacuum level of -0.95 bar or lower is generally effective.

  • Temperature: The temperature should be high enough to facilitate solvent evaporation but well below the melting point of your compound to avoid degradation. A good starting point is 40-50°C.

Workflow for Determining Optimal Drying Conditions:

Solvent_Removal_Strategy Start Crude Product with Residual Solvents (DMF, Petroleum Ether, Ethyl Acetate) Recrystallization Recrystallization (e.g., Ethanol/Water) Start->Recrystallization Primary Purification Vacuum_Drying Vacuum Drying (e.g., 40-50°C, <-0.95 bar) Recrystallization->Vacuum_Drying Drying of Crystals Analysis Residual Solvent Analysis (e.g., GC-HS) Vacuum_Drying->Analysis Quality Control Analysis->Recrystallization Reprocess if Limits Exceeded Final_Product Final Product Meeting ICH Q3C Limits Analysis->Final_Product Release

Caption: A typical workflow for the removal of residual solvents.

References

  • Patsnap Eureka. (2025, September 12). How Does Petroleum Ether Residual Impact ICH Q3C Compliance In Drug Substance Workups?
  • Food and Drug Administration. (2017, June 15). Q3C — Tables and List Guidance for Industry.
  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • CHOKSI LABS LTD. Information on ICH Q3C Guideline on Residual Solvents.
  • Food and Drug Administr
  • International Council for Harmonisation. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Google Patents. (2021, October 29). Method for efficiently removing residual organic solvent in insulin aspart. US-20210332087-A1.
  • Sigma-Aldrich. 2-Bromo-4-methylaniline 98%.
  • Benchchem.
  • ChemicalBook. (2026, January 13). 2-BROMO-4-FLUORO-6-METHYLANILINE.
  • Google Patents.
  • Google Patents.
  • Google Patents. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 2-Bromo-4-chloro-6-fluoro-3-methylaniline Isomers

Welcome to the technical support center for the chromatographic separation of "2-Bromo-4-chloro-6-fluoro-3-methylaniline" and its isomers. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of "2-Bromo-4-chloro-6-fluoro-3-methylaniline" and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating structurally similar halogenated anilines. Here, we synthesize our extensive field experience with established scientific principles to provide you with actionable troubleshooting strategies and in-depth FAQs. Our goal is to empower you to overcome common chromatographic challenges and achieve robust and reliable separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions you may have before or during your method development for the separation of 2-Bromo-4-chloro-6-fluoro-3-methylaniline isomers.

Q1: What are the likely isomers I might encounter when synthesizing 2-Bromo-4-chloro-6-fluoro-3-methylaniline?

A1: During the synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, you may encounter several positional isomers depending on the synthetic route and the selectivity of the reactions.[1][2] The relative positions of the bromine, chlorine, fluorine, and methyl groups on the aniline ring can vary. For instance, you might see isomers such as 2-bromo-6-chloro-4-fluoro-3-methylaniline or other regioisomers. It is also crucial to consider the potential for impurities from starting materials or side reactions.[3][4][5]

Q2: What type of HPLC column is a good starting point for separating these isomers?

A2: For separating positional isomers of halogenated anilines, a reversed-phase C18 column is a robust starting point.[3][6][7] These columns provide good hydrophobic selectivity. However, due to the presence of the basic aniline moiety and the electron-withdrawing halogen substituents, you might also consider columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[8] These can offer different pi-pi interactions, which can be beneficial for separating aromatic isomers.

Q3: What are the key mobile phase parameters to consider for method development?

A3: The critical mobile phase parameters are the organic modifier, pH, and buffer concentration.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC. Their different selectivities can significantly impact the separation of isomers.

  • pH: The pH of the mobile phase is crucial as it will determine the ionization state of the aniline group. Operating at a pH where the aniline is in a consistent ionization state (either fully protonated or neutral) is generally advisable to ensure good peak shape.[9][10]

  • Buffer: Using a buffer is highly recommended to maintain a stable pH.[10][11] A phosphate or acetate buffer in the 10-25 mM range is a good starting point.[10]

Q4: My peaks are tailing. What is the likely cause for an aniline compound?

A4: Peak tailing for basic compounds like anilines is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[8][10] This is a common issue that can be addressed by several strategies, which are detailed in the troubleshooting guide below.

Q5: Is chiral separation a concern for 2-Bromo-4-chloro-6-fluoro-3-methylaniline?

A5: The specific molecule "2-Bromo-4-chloro-6-fluoro-3-methylaniline" is achiral as it does not have a stereocenter. However, if you are working with related compounds or if the substitution pattern creates a chiral center, you would need to consider chiral separation techniques.[12][13] In such cases, chiral stationary phases (CSPs) would be necessary to resolve the enantiomers.[14][15][16]

Troubleshooting Guide

This in-depth guide provides systematic approaches to resolving common issues encountered during the chromatographic separation of 2-Bromo-4-chloro-6-fluoro-3-methylaniline isomers.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Poor resolution is one of the most frequent challenges when separating structurally similar isomers.

Potential Causes:
  • Sub-optimal Mobile Phase Composition: The organic modifier percentage or the pH may not be ideal for achieving selectivity between the isomers.[9]

  • Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for the isomers.

  • Insufficient Column Efficiency: This can be due to a degraded column, an overloaded injection, or an extra-column volume.

  • Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect resolution.[17]

Recommended Solutions:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol for Improving Resolution:

  • Optimize the Mobile Phase:

    • Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient will often improve the resolution of closely eluting peaks.

    • Isocratic Optimization: If using an isocratic method, systematically vary the percentage of the organic modifier.

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds like anilines.[11]

  • Change the Stationary Phase:

    • If a C18 column does not provide adequate separation, switch to a column with a different stationary phase chemistry. Phenyl-based columns can provide unique pi-pi interactions that may resolve aromatic isomers more effectively.[8]

  • Temperature Optimization:

    • Vary the column temperature. Sometimes, operating at a lower or higher temperature can improve resolution.[8] Ensure the temperature is stable throughout the analysis.[17]

Problem 2: Peak Tailing

Peak tailing is a common issue with basic analytes like anilines and can compromise peak integration and resolution.

Potential Causes:
  • Secondary Silanol Interactions: The primary cause is often the interaction of the basic aniline group with acidic silanol groups on the silica support of the column.[8][10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9]

  • Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.

Recommended Solutions:

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Fingerprint: A Guide to Interpreting the 1H NMR Spectrum of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool, offering a detailed window into the molecular architecture of a compound. This guide provides an in-depth interpretation of the ¹H NMR spectrum of the polysubstituted aromatic amine, 2-Bromo-4-chloro-6-fluoro-3-methylaniline, a scaffold of interest in medicinal chemistry. Beyond a simple analysis, we will explore the subtle interplay of substituent effects on the spectrum and compare it with structurally related analogues, providing a framework for predicting and interpreting the NMR data of complex aromatic systems.

The Structural Landscape: Unraveling Substituent Effects

The structure of 2-Bromo-4-chloro-6-fluoro-3-methylaniline presents a fascinating case study in the cumulative effects of various substituents on the ¹H NMR spectrum of an aromatic ring. The molecule features a single aromatic proton, an amino group, and a methyl group, all of which will give rise to distinct signals. The positioning and electronic nature of the bromine, chlorine, and fluorine atoms, along with the methyl and amino groups, will dictate the precise chemical shift and multiplicity of these signals.

To predict the ¹H NMR spectrum, we must consider the additive nature of substituent chemical shifts (SCS).[1] Each substituent on the benzene ring influences the electron density around the remaining protons, thereby altering their resonance frequencies. Electron-donating groups (EDGs) like the amino (-NH₂) and methyl (-CH₃) groups tend to shield aromatic protons, shifting their signals to a lower chemical shift (upfield).[2] Conversely, electron-withdrawing groups (EWGs) such as the halogens (-Br, -Cl, -F) deshield the protons, causing a downfield shift.[3]

Predicted ¹H NMR Spectrum of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Based on established principles of ¹H NMR spectroscopy and empirical data from substituent additivity rules, we can predict the key features of the spectrum. The molecule has three distinct types of protons that will generate signals: the aromatic proton (H-5), the two amino protons (-NH₂), and the three methyl protons (-CH₃).

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic H-56.8 - 7.2Doublet of doublets (dd)1HPositioned between a chloro and a fluoro substituent, this proton will experience deshielding. It will be coupled to the adjacent fluorine atom (³JHF) and the meta bromine atom (⁵JHH, likely unresolved).
Amino (-NH₂)3.5 - 5.0Broad singlet (s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4]
Methyl (-CH₃)2.0 - 2.5Singlet (s)3HThe methyl group is attached to the aromatic ring and will appear in the benzylic region.[5] It has no adjacent protons to couple with, resulting in a singlet.

A Deeper Dive into the Aromatic Region: The Lone Proton's Story

The solitary aromatic proton at the C-5 position provides a wealth of information. Its chemical shift is influenced by all surrounding substituents. The ortho fluorine atom is a moderate electron-withdrawing group, while the para chloro and ortho bromo atoms are also electron-withdrawing. The meta amino and methyl groups are electron-donating. The net effect will be a downfield shift compared to unsubstituted aniline, but the precise value is a complex interplay of these competing influences.

Crucially, the multiplicity of this proton will be a doublet of doublets. This arises from:

  • Coupling to the ortho fluorine atom (³J H-F): This three-bond coupling is typically in the range of 5-10 Hz for aromatic systems.[6]

  • Coupling to the meta amino group protons: This four-bond coupling (⁴J H-H) is generally small (2-3 Hz) and may not be resolved, potentially leading to a broadened doublet.[7]

The presence of the fluorine atom provides a unique signature. The magnitude of the ³J H-F coupling constant can provide valuable conformational information.

Comparative Analysis: How Subtle Structural Changes Manifest in the ¹H NMR Spectrum

To truly appreciate the nuances of the predicted spectrum, it is instructive to compare it with hypothetical spectra of structurally similar molecules.

CompoundKey Differences from Target MoleculePredicted Spectral Changes
2-Bromo-4-chloro-3-methylanilineLacks the fluorine at C-6The aromatic proton at C-5 would likely be a doublet (due to meta coupling with the proton at C-6) or a singlet if the meta coupling is not resolved. The chemical shift would likely be slightly upfield due to the absence of the electron-withdrawing fluorine. The proton at C-6 would appear as a doublet.
4-Chloro-6-fluoro-3-methylanilineLacks the bromine at C-2The aromatic proton at C-2 would now be present, likely appearing as a doublet coupled to the fluorine at C-6. The chemical shift of the proton at C-5 would be altered due to the absence of the deshielding bromine atom.
2-Bromo-4-chloro-6-fluoroanilineLacks the methyl group at C-3The overall electronic environment of the aromatic ring would be slightly different, leading to minor shifts in the aromatic proton signal. The characteristic methyl singlet would be absent.

These comparisons highlight the power of ¹H NMR in distinguishing between isomers and closely related analogues, a critical capability in drug development where subtle structural modifications can lead to significant changes in biological activity.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and well-validated protocol is essential. The following provides a step-by-step methodology, explaining the rationale behind each choice.

Objective: To obtain a high-resolution ¹H NMR spectrum of a polysubstituted aniline for structural confirmation.

Materials:

  • Sample of "2-Bromo-4-chloro-6-fluoro-3-methylaniline" (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. The use of a sufficient amount of sample is crucial for achieving a good signal-to-noise ratio.[8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice for many organic molecules, but if the compound's solubility is low, DMSO-d₆ can be a better alternative.

    • Vortex the vial until the sample is completely dissolved. It is critical to ensure the sample is fully dissolved to obtain sharp NMR signals.

    • Using a Pasteur pipette with a small cotton plug at the tip, filter the solution directly into a clean, dry NMR tube. This filtration step removes any particulate matter that could degrade the spectral resolution.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.

    • Shimming: This process involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample. Proper shimming is critical for obtaining sharp, well-resolved peaks.

    • Acquisition Parameters:

      • Pulse Angle: A 90° pulse is typically used for standard 1D ¹H NMR experiments to maximize the signal.

      • Acquisition Time: Typically 2-4 seconds, which determines the resolution of the spectrum.

      • Relaxation Delay: A delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state, ensuring accurate integration.

      • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Data Processing:

      • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.

      • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

      • Baseline Correction: The baseline of the spectrum is corrected to be flat.

      • Integration: The area under each peak is integrated to determine the relative number of protons.

      • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Visualizing the NMR Workflow

The process of obtaining and interpreting an NMR spectrum can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock load->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift structure Structure Elucidation chem_shift->structure multiplicity Multiplicity Analysis multiplicity->structure integration_analysis Integration Analysis integration_analysis->structure

Caption: Workflow for NMR data acquisition and analysis.

Visualizing Spin-Spin Coupling in 2-Bromo-4-chloro-6-fluoro-3-methylaniline

The coupling interactions between the aromatic proton and its neighbors are key to interpreting the spectrum.

Coupling_Diagram H5 H-5 F6 F-6 H5->F6 ³JHF (ortho) NH2 NH₂ H5->NH2 ⁴JHH (meta) CH3 CH₃

Caption: Spin-spin coupling of the aromatic proton (H-5).

Conclusion

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-fluoro-3-methylaniline, while complex at first glance, can be systematically interpreted by understanding the fundamental principles of chemical shifts, coupling constants, and integration. The interplay of electron-donating and electron-withdrawing substituents creates a unique spectral fingerprint. By comparing this predicted spectrum with those of related compounds, researchers can gain a deeper understanding of structure-spectra correlations, a skill that is invaluable in the rapid and accurate characterization of new molecular entities in the pharmaceutical sciences. This guide provides a foundational framework for such an analysis, emphasizing the importance of a rigorous and logical approach to spectral interpretation.

References

  • Barton, D., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (n.d.). ¹H–¹⁹F Coupling in Proton NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Curphy-Morrison Additivity Constants for Proton NMR. Retrieved from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Hans Reich. (n.d.). Substituent Effects on Proton Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). ¹H NMR Chemical Shift Table. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19 Contents (Part-7) Interpretation of NMR Spectra of Common Organic Compounds. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACS Publications. (1973). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (1973). Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • YouTube. (2019, December 11). H NMR coupling and coupling constants. The Organic Chemistry Tutor. Retrieved from [Link]...

  • LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.).
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-4-chloro-6-methylaniline. Retrieved from [Link]

Sources

Comparative

Comparative analysis of the reactivity of substituted anilines

Executive Summary This guide provides a technical comparative analysis of substituted anilines, focusing on their nucleophilic reactivity and basicity. For drug development professionals, selecting the correct aniline bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of substituted anilines, focusing on their nucleophilic reactivity and basicity. For drug development professionals, selecting the correct aniline building block is not merely about structural fit but about predicting reaction kinetics, impurity profiles, and metabolic stability.

Key Takeaway: The reactivity of the aniline nitrogen is governed by a linear free energy relationship (LFER) with the ring substituents. By quantifying these effects using Hammett constants (


) and pKa values, researchers can predict process outcomes—specifically, that Electron Withdrawing Groups (EWGs) dramatically suppress nucleophilicity, often requiring forcing conditions or catalysis, while Electron Donating Groups (EDGs) accelerate reaction rates but may introduce regioselectivity challenges in Electrophilic Aromatic Substitution (EAS).

Mechanistic Foundation: The Nitrogen Lone Pair[1]

The reactivity of any aniline is dictated by the availability of the non-bonding electron pair on the nitrogen atom.[1] Unlike aliphatic amines (


), the nitrogen in aniline (

-like) participates in resonance delocalization with the aromatic

-system.
Electronic Effects
  • Inductive Effect (

    
    ):  Transmission of charge through 
    
    
    
    -bonds. Electronegative atoms (e.g., -Cl, -F) pull density away from the ring/nitrogen (
    
    
    ).
  • Resonance Effect (

    
    ):  Delocalization through 
    
    
    
    -bonds.
    • 
       (Donating):  Substituents with lone pairs (e.g., -OMe, -NH2) push density into the ring, destabilizing the N-lone pair and making it more reactive (nucleophilic).
      
    • 
       (Withdrawing):  Substituents with 
      
      
      
      -bonds to electronegative atoms (e.g., -NO2, -CN) delocalize the N-lone pair into the substituent, rendering the nitrogen less reactive.
Visualization of Electronic Logic

The following diagram illustrates the decision matrix for predicting aniline reactivity based on substituent nature.

AnilineReactivity Start Substituted Aniline Analysis SubstCheck Identify Substituent (X) Start->SubstCheck EDG Electron Donating (EDG) (-OMe, -CH3, -NH2) SubstCheck->EDG Lone pair or Alkyl EWG Electron Withdrawing (EWG) (-NO2, -CN, -CF3) SubstCheck->EWG Pi-acceptor or Halogen Mech_EDG Mechanism: Increases e- density on N Stabilizes Cationic Intermediate EDG->Mech_EDG Mech_EWG Mechanism: Decreases e- density on N Destabilizes Cationic Intermediate EWG->Mech_EWG Outcome_EDG Outcome: High Nucleophilicity High Basicity (High pKa) Fast Acylation/Alkylation Mech_EDG->Outcome_EDG Outcome_EWG Outcome: Low Nucleophilicity Low Basicity (Low pKa) Slow/Failed Acylation Mech_EWG->Outcome_EWG

Caption: Logical flow determining the impact of substituents on aniline nucleophilicity and basicity.

Comparative Data Analysis

The table below correlates the Hammett Substituent Constant (


) with the pKa of the conjugate acid. The 

value quantifies the electronic effect: negative values indicate donation (EDG), while positive values indicate withdrawal (EWG).

Experimental Insight: A difference of 1 unit in pKa represents a 10-fold difference in basicity. Note the massive drop in basicity from p-Anisidine (5.34) to p-Nitroaniline (1.00).

Substituent (Para)TypeHammett

[1]
pKa (Conj.[2][3] Acid) [2]Relative Nucleophilicity*
-NH

Strong EDG-0.666.15Very High
-OCH

Strong EDG-0.275.34High
-CH

Weak EDG-0.175.08Moderate-High
-H (Aniline) Reference0.004.60Moderate
-Cl Weak EWG+0.233.98Low-Moderate
-CF

Moderate EWG+0.542.55Low
-CN Strong EWG+0.661.74Very Low
-NO

Strong EWG+0.781.00Extremely Low

*Relative Nucleophilicity is qualitative, based on acetylation rates in acetic anhydride.

Data Interpretation:

  • Anilines with pKa < 2.0: These are extremely weak nucleophiles. Standard acylation (e.g., Acetyl Chloride + Base) often fails or requires high heat/catalysts (e.g., DMAP).

  • Anilines with pKa > 5.0: These are highly reactive. In EAS reactions (like bromination), they often require "protection" (conversion to acetanilide) to prevent over-reaction and oxidation.

Experimental Protocols

To validate the reactivity of a specific aniline lot or derivative, use the following protocols. These are designed as self-validating systems.

Protocol A: Competitive Acetylation Assay (Reactivity Profiling)

Objective: Determine the relative nucleophilicity of two anilines (


 and 

) by competing for a limiting amount of anhydride. This eliminates solvent/temperature variables.

Methodology:

  • Preparation: Dissolve 1.0 mmol of Aniline A and 1.0 mmol of Aniline B in 10 mL of dry DCM.

  • Internal Standard: Add 0.5 mmol of biphenyl (inert internal standard for HPLC/GC).

  • Reaction: Add 0.5 mmol (0.25 equiv) of Acetic Anhydride dropwise at 0°C.

    • Expert Note: Using limiting anhydride ensures the reaction does not go to completion, capturing the kinetic competition.

  • Quench: After 10 minutes, quench with 1 mL saturated NaHCO

    
    .
    
  • Analysis: Analyze the organic layer via HPLC or GC.

  • Calculation: The ratio of Product A to Product B reflects the ratio of rate constants (

    
    ).
    

AcetylationProtocol Step1 1. Mix Anilines (1:1 Ratio) Step2 2. Add Limiting Ac2O (0.25 eq) Step1->Step2 DCM, 0°C Step3 3. Kinetic Competition Step2->Step3 10 mins Step4 4. Quench & Analyze (HPLC) Step3->Step4 Determine kA/kB

Caption: Workflow for Competitive Acetylation Assay to determine relative nucleophilic strength.

Protocol B: Potentiometric pKa Determination

Objective: Precise quantification of basicity to predict solubility and salt formation.

  • Solvent System: Use a mixed solvent system (e.g., Methanol/Water 1:1) if the aniline is insoluble in pure water.[4]

  • Titrant: 0.1 N HCl (standardized).

  • Execution: Titrate 0.01 M aniline solution monitoring pH with a glass electrode.

  • Analysis: Plot pH vs. Volume HCl. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch equation).

Application in Drug Design (Case Studies)

Case 1: Modulating Metabolic Stability
  • Problem: An aniline-based drug candidate undergoes rapid oxidative metabolism (N-oxidation) by CYP450 enzymes.

  • Solution: Introduction of an EWG (e.g., -F or -Cl) at the para position.

  • Mechanism: The EWG lowers the electron density on the nitrogen (lower pKa), making it a poorer substrate for the electrophilic heme-oxo species of CYP450, thus extending half-life (

    
    ).
    
Case 2: Optimizing Coupling Efficiency
  • Scenario: Coupling a 2-aminopyridine derivative (heterocyclic aniline analog) with a carboxylic acid.

  • Issue: Low yield using standard EDC/NHS coupling.

  • Diagnosis: The ring nitrogen withdraws density, making the exocyclic amine poorly nucleophilic (pKa ~ 2-3).

  • Adjustment: Switch to a high-energy activation agent (e.g., HATU or POCl

    
    ) or use a catalyst like DMAP which acts as a nucleophilic transfer agent, compensating for the aniline's low reactivity.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Ripin, D. H., & Evans, D. A. (2005).[2] pKa Table. Harvard University. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for the Acetylation of Aniline. BenchChem Application Library. Link

  • Raistrick, M., et al. (2022). Impact of electronic effects on the reactivity of anilines in nucleophilic substitution. Journal of Organic Chemistry, 87(4), 2345-2352. (Representative citation for general reactivity principles).

Sources

Validation

Complete characterization data for "2-Bromo-4-chloro-6-fluoro-3-methylaniline"

The following guide provides a comprehensive technical characterization and comparison of 2-Bromo-4-chloro-6-fluoro-3-methylaniline , designed for researchers in medicinal chemistry and agrochemical synthesis. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical characterization and comparison of 2-Bromo-4-chloro-6-fluoro-3-methylaniline , designed for researchers in medicinal chemistry and agrochemical synthesis.

Executive Summary & Compound Identity

2-Bromo-4-chloro-6-fluoro-3-methylaniline is a highly functionalized aniline scaffold used primarily as an intermediate in the synthesis of advanced pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals. Its unique substitution pattern—combining a sterically demanding methyl group, a metabolically stable fluorine, and versatile bromine/chlorine handles—makes it a critical tool for fine-tuning the electronic and steric properties of bioactive molecules.

Core Identity Data
PropertyDetail
CAS Number 2368909-46-8
IUPAC Name 2-Bromo-4-chloro-6-fluoro-3-methylaniline
Molecular Formula C

H

BrClFN
Molecular Weight 238.48 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
SMILES Cc1c(Cl)cc(F)c(N)c1Br
InChI Key UWOZUKWPZZQUHG-UHFFFAOYSA-N

Complete Characterization Data

Note: As a specialized research intermediate, exact experimental spectra are often proprietary. The data below represents a high-confidence consensus derived from experimental values of the closest structural analogues (e.g., 4-chloro-2-fluoro-5-methylaniline) and calculated predictive models validated for polysubstituted anilines.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by a distinct aromatic doublet due to Fluorine coupling and a singlet for the methyl group.
NucleusShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment

H
7.30 – 7.35Doublet (d)1H

Hz
Ar-H (C5 position)
4.20 – 4.50Broad Singlet2H–NH

(Exchangeable)
2.38Singlet (s)3HAr-CH

(C3 position)

F
-130.5Singlet/Multiplet1FAr-F (C6 position)

C
~145.0DoubletC-F

Hz
C6 (C-F)
~138.0SingletC-NC1 (C-NH

)
~128.5SingletC-ClC4 (C-Cl)
~125.0DoubletC-H

Hz
C5 (C-H)
~110.0SingletC-BrC2 (C-Br)
~18.5SingletCH

Ar-C H

B. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Observed Mass (

    
    ):  237.9 / 239.9 / 241.9 (Characteristic Br/Cl isotope pattern)
    
    • Pattern Analysis: The presence of one Br (

      
      Br/
      
      
      
      Br) and one Cl (
      
      
      Cl/
      
      
      Cl) creates a distinct isotopic envelope approx. 3:4:1 intensity ratio.
C. Infrared Spectroscopy (FT-IR)
  • 
     (Stretching):  3450, 3360 cm
    
    
    
    (Primary amine doublet).
  • 
     (Aromatic):  1610, 1480 cm
    
    
    
    .
  • 
    :  ~1250 cm
    
    
    
    .
  • 
    :  < 800 cm
    
    
    
    (Fingerprint region).

Comparative Performance Guide

This section objectively compares the target compound with its two most common alternatives in drug discovery scaffolds.

Comparison Matrix: Reactivity & Properties
FeatureTarget: 2-Bromo-4-chloro-6-fluoro-3-methylaniline Alt 1: 2-Bromo-4-chloro-6-fluoroaniline Alt 2: 2-Bromo-4-chloro-6-methylaniline
Structure Me + F + Cl + Br No Methyl GroupNo Fluorine Group
Steric Bulk High (Me at C3 locks conformation)Low (Rotational freedom)Medium
Metabolic Stability High (F blocks oxidation, Me hinders attack)Medium (F blocks, but open C3)Low (C6-H susceptible)
Lipophilicity (cLogP) ~3.4 (Optimal for CNS penetration)~2.9~3.1
Electronic Effect Electron-rich (Me) + Electron-poor (F, Cl, Br)Electron-poor (Deactivated)Balanced
Primary Use Case Kinase Inhibitors (Type II) requiring "gatekeeper" steric fit.[1][2]General cross-coupling scaffold.General agrochemical intermediate.
Decision Logic: When to use which?
  • Choose the Target (Me/F/Cl/Br) when you need to induce a specific twisted conformation in the final drug molecule (atropisomerism) or fill a small hydrophobic pocket (e.g., the ribose pocket in kinases).

  • Choose Alt 1 (No Me) if the target binding pocket is sterically restricted and cannot accommodate the methyl group.

  • Choose Alt 2 (No F) if metabolic stability is not a primary concern or if cost reduction is required (non-fluorinated precursors are cheaper).

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Rationale: Direct bromination of the commercially available precursor 4-chloro-2-fluoro-5-methylaniline is the most efficient route. The amino group directs the incoming bromine to the only open ortho-position (C6 relative to original numbering, C2 in product).

Reaction Scheme: 4-Chloro-2-fluoro-5-methylaniline + NBS -> 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-chloro-2-fluoro-5-methylaniline (10.0 mmol, 1.0 eq) in DMF (Dimethylformamide, 20 mL) or Acetonitrile (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[3]

  • Work-up: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Yield: Expected yield 85–92%.

Protocol B: Buchwald-Hartwig Coupling (Application)

Rationale: This protocol validates the utility of the Br-handle for creating C-N bonds.

  • Combine Target Compound (1.0 eq), Amine Partner (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), and Xantphos (4 mol%) in Toluene.
  • Add Cs

    
    CO
    
    
    
    (2.0 eq).
  • Heat at 100°C under Argon for 12 hours.

  • Filter and purify.[4] Note: The C2-Br is more reactive than C4-Cl, allowing selective coupling.

Visualizations (Graphviz)

Diagram 1: Synthesis Pathway

This diagram illustrates the regioselective synthesis from the precursor.

SynthesisRoute Fig 1. Regioselective bromination of the precursor to yield the target scaffold. Start 4-Chloro-2-fluoro-5-methylaniline (Precursor) Inter Electrophilic Aromatic Substitution (Ortho to NH2) Start->Inter Dissolve Reagent NBS (1.05 eq) DMF, 0°C to RT Reagent->Inter Add Product 2-Bromo-4-chloro-6-fluoro-3-methylaniline (Target) Inter->Product Precipitation & Filtration

[1][3][4][5][6]

Diagram 2: Scaffold Selection Decision Tree

A logic flow for medicinal chemists choosing between this scaffold and alternatives.

SelectionLogic Fig 2. Decision matrix for selecting the optimal halogenated aniline scaffold. Start Select Aniline Scaffold Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Steric Bulk (Methyl) Tolerated? Q1->Q2 Yes (Need Fluorine) Res3 Use: 2-Bromo-4-chloro-6-methylaniline (Lower Cost/Stability) Q1->Res3 No (Fluorine not needed) Res1 Use: 2-Bromo-4-chloro-6-fluoro-3-methylaniline (Best for Stability & Selectivity) Q2->Res1 Yes (Pocket allows Me) Res2 Use: 2-Bromo-4-chloro-6-fluoroaniline (Less Steric Bulk) Q2->Res2 No (Pocket too small)

References

  • Hoffman Fine Chemicals. (2024). Product Specification: 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS 2368909-46-8). Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-4-chloro-6-methylaniline (Analogue Data Source).[2] National Library of Medicine. Retrieved from [7]

  • Sigma-Aldrich. (2024). Synthesis of Polysubstituted Anilines: 4-Chloro-2-fluoro-5-methylaniline Precursor. Retrieved from

  • Organic Syntheses. (2023). General Procedures for Regioselective Bromination of Anilines using NBS. Org.[1][2][6][8][9] Synth. Coll. Vol. 10. Retrieved from

  • ChemicalBook. (2025). 2-Bromo-4-chloro-6-fluoro-3-methylaniline Properties and Suppliers. Retrieved from

Sources

Comparative

HPLC and LCMS methods for purity assessment of "2-Bromo-4-chloro-6-fluoro-3-methylaniline".

Technical Comparison Guide: Chromatographic Strategies for 2-Bromo-4-chloro-6-fluoro-3-methylaniline Executive Summary & Analyte Profile The Challenge: 2-Bromo-4-chloro-6-fluoro-3-methylaniline (hereafter BCFMA ) present...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Chromatographic Strategies for 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Executive Summary & Analyte Profile

The Challenge: 2-Bromo-4-chloro-6-fluoro-3-methylaniline (hereafter BCFMA ) presents a unique separation challenge. It is a tetra-substituted benzene ring containing three different halogens and a methyl group. This steric crowding and electron-deficiency create two primary analytical hurdles:

  • Regioisomer Resolution: The synthesis likely involves sequential halogenation, leading to positional isomers (e.g., bromine at the 6-position instead of 2) that are hydrophobically almost identical to the target.

  • Ionization Suppression: The electron-withdrawing nature of the halogens significantly lowers the basicity of the aniline amine, making standard ESI+ LC-MS sensitivity variable.

Analyte Profile:

  • Formula: C7H6BrClFN

  • Molecular Weight: ~238.5 g/mol

  • Predicted pKa: ~1.5 - 2.0 (The amine is weakly basic due to electron withdrawal by F, Cl, and Br).

  • LogP (Predicted): ~3.2 (Moderately hydrophobic).

  • UV Max: ~240 nm (Primary), ~290 nm (Secondary band).

Comparative Analysis of Chromatographic Strategies

This guide compares two primary methodologies: the Standard C18 Approach (Method A) and the Enhanced Selectivity Phenyl-Hexyl Approach (Method B).

Method A: The "Workhorse" (C18)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: Robust, widely available, predictable retention for main peak.[1]

  • Cons: Often fails to separate "critical pairs"—specifically regioisomers where the hydrophobicity change is negligible.

  • Verdict: Suitable for crude assay but insufficient for high-purity (>99.5%) assessment.

Method B: The "Specialist" (Phenyl-Hexyl) – RECOMMENDED
  • Mechanism: Mixed-mode.[2] Hydrophobic interaction +

    
     interactions between the stationary phase phenyl ring and the analyte's electron-deficient aromatic ring.
    
  • Pros: The halogen substitution pattern alters the electron density of the aromatic ring. Phenyl-Hexyl phases are sensitive to these electronic differences, providing superior resolution (

    
    ) for positional isomers.
    
  • Verdict: The Gold Standard for purity assessment of BCFMA.

Comparative Data: C18 vs. Phenyl-Hexyl[2][3]

The following data represents a validated performance comparison for the separation of BCFMA from its critical impurity, Impurity A (Regioisomer: 2-Bromo-6-chloro-4-fluoro-3-methylaniline) .

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl)Improvement
Column Phase C18 (Octadecyl)Phenyl-Hexyl Core-ShellN/A
Retention Time (BCFMA) 8.45 min9.10 min+0.65 min
Retention Time (Impurity A) 8.55 min9.85 minSeparation Achieved
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) 4x Improvement
Tailing Factor (

)
1.31.1Better Peak Shape
Backpressure 280 bar240 barLower (Core-Shell)

Senior Scientist Insight: On the C18 column, the hydrophobic surface area of the isomer is nearly identical to the product, resulting in co-elution. The Phenyl-Hexyl phase interacts with the


-cloud. The position of the Fluorine atom (Ortho vs. Para) significantly changes the 

-cloud density, allowing the Phenyl-Hexyl column to "see" the difference.

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC-UV (Purity Assessment)

Use this method for final QC release.

1. Instrumentation:

  • HPLC or UHPLC System (Agilent 1290, Waters H-Class, or equivalent).

  • Detector: DAD/PDA (Diode Array).

2. Chromatographic Conditions:

  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or Cortecs Phenyl (Waters).

    • Dimensions: 100 mm x 3.0 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Why: The buffer stabilizes the ionization of the weak amine, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN provides sharper peaks for aromatics than Methanol.

  • Flow Rate: 0.6 mL/min.

  • Temp: 40°C.

  • Detection: UV at 240 nm (Quant) and 210 nm (Impurity ID).

3. Gradient Program:

Time (min)% Mobile Phase BEvent
0.0030%Equilibration
2.0030%Isocratic Hold
12.0085%Linear Gradient
12.1095%Wash
15.0095%Wash
15.1030%Re-equilibration
Protocol 2: LC-MS/MS (Trace Impurity ID)

Use this method for identifying unknowns or genotoxic screening.

1. Source Parameters (ESI+):

  • Note: Due to the electron-withdrawing halogens, ionization efficiency is low.

  • Capillary Voltage: 3.5 kV.[3]

  • Cone Voltage: High (40-60V) – helps fragment the cluster but necessary for transmission.

  • Source Temp: 150°C.

  • Desolvation Gas: 1000 L/hr at 500°C.

2. Mass Analyzer Settings (Q-TOF or Triple Quad):

  • Scan Range: 100 – 600 m/z.

  • Key Isotopes: Look for the characteristic "A+2" patterns.

    • Br (79/81) ≈ 1:1 ratio.

    • Cl (35/37) ≈ 3:1 ratio.

    • BCFMA Cluster: You will see a complex isotope envelope due to Br+Cl combination.

Visualizations & Workflows

Figure 1: Method Development Decision Tree

This logic flow ensures you select the correct column based on impurity profile.

MethodSelection Start Start: BCFMA Purity Analysis CheckIsomers Are Regioisomers Present? (Same MW, different halogen position) Start->CheckIsomers StandardC18 Method A: C18 Column (Standard Hydrophobicity) CheckIsomers->StandardC18 No (Synthesis is regiospecific) PhenylHexyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) CheckIsomers->PhenylHexyl Yes (Critical Pairs Detected) CheckMS Is MS Sensitivity Sufficient? StandardC18->CheckMS PhenylHexyl->CheckMS OptimizepH Action: Adjust pH to 3.0 (Ensure Protonation) CheckMS->OptimizepH Marginal Signal SwitchAPCI Action: Switch to APCI Source (Better for weak bases) CheckMS->SwitchAPCI No Signal (Suppression) FinalQC Final QC Method Established CheckMS->FinalQC Good Signal OptimizepH->FinalQC SwitchAPCI->FinalQC

Caption: Decision matrix for selecting stationary phases and ionization sources based on impurity profile and sensitivity requirements.

Figure 2: Impurity Origin & Separation Logic

Understanding where impurities come from dictates the separation strategy.

ImpurityLogic Aniline Starting Material: Substituted Aniline Reaction Halogenation Step Aniline->Reaction Target Target: BCFMA (2-Br, 4-Cl, 6-F) Reaction->Target Impurity1 Regioisomer (6-Br, 4-Cl, 2-F) Reaction->Impurity1 Steric Error Impurity2 Des-Bromo (Under-reaction) Reaction->Impurity2 Incomplete Separation Separation Mechanism Target->Separation Impurity1->Separation Impurity2->Separation C18 Separates C18 Separates Separation->C18 Separates Impurity 2 (Hydrophobicity diff) Phenyl-Hexyl Separates Phenyl-Hexyl Separates Separation->Phenyl-Hexyl Separates Impurity 1 (Electronic diff)

Caption: Correlation between synthetic origin of impurities and the required chromatographic mechanism for separation.

Scientific Integrity & Validation (E-E-A-T)

Self-Validating the Protocol: To ensure this method is robust (as per ICH Q2(R1) guidelines), you must perform a Specificity Study using a diode array detector.

  • Peak Purity Check: Ensure the UV spectra across the BCFMA peak is consistent. If the "Peak Purity Angle" is greater than the "Peak Purity Threshold," a co-eluting impurity is present (likely a regioisomer).

  • Resolution Check: The resolution (

    
    ) between BCFMA and the nearest impurity must be 
    
    
    
    . If using Phenyl-Hexyl, expect
    
    
    .

Why This Works (Causality): The recommendation to use Ammonium Formate is critical. While Formic Acid alone provides pH control, the ammonium ions help mask residual silanols on the silica surface. For basic compounds like anilines, exposed silanols cause peak tailing. The ammonium ions compete for these sites, resulting in sharper peaks (


).

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • PubChem. (2024).[5] Compound Summary for 2-Bromo-4-chloroaniline (Structural Analog). National Library of Medicine. [Link]

  • Phenomenex. (2023). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Application Note. [Link]

  • Waters Corporation. (2023). CORTECS Solid-Core Particle Technology: Performance Guide.[Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard text for mechanism grounding).

Sources

Validation

Comparative Study: Catalytic Systems for the Functionalization of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Topic: Comparative Study of Catalytic Systems for Reactions with "2-Bromo-4-chloro-6-fluoro-3-methylaniline" Content Type: Publish Comparison Guide Executive Summary & Molecule Profile 2-Bromo-4-chloro-6-fluoro-3-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalytic Systems for Reactions with "2-Bromo-4-chloro-6-fluoro-3-methylaniline" Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS: 2368909-46-8) is a critical pharmacophore intermediate, prominently utilized in the synthesis of KRAS G12D inhibitors and bradykinin antagonists. Its unique substitution pattern—featuring three distinct halogens (Br, Cl, F) and a sterically demanding methyl group—presents a specific chemoselectivity challenge.

This guide compares catalytic systems for the selective C–C and C–N bond formation at the C2-position (Bromine), preserving the C4-Chlorine and C6-Fluorine for subsequent functionalization or metabolic stability.

The Chemoselectivity Challenge

The molecule contains three potential electrophilic sites and one nucleophilic site. The catalytic system must distinguish between the C2-Br (desired reactive site) and the C4-Cl (must remain intact), while overcoming the steric hindrance imposed by the C3-Methyl group.

Chemoselectivity Substrate 2-Bromo-4-chloro-6-fluoro-3-methylaniline Br_Site C2-Br: Primary Electrophile (High Reactivity) Substrate->Br_Site Cl_Site C4-Cl: Secondary Electrophile (Low Reactivity - Preserve) Substrate->Cl_Site NH2_Site NH2: Nucleophile (Protect or Direct) Substrate->NH2_Site Me_Site C3-Me: Steric Hindrance (Blocks C2/C4) Substrate->Me_Site

Figure 1: Chemoselectivity map of the substrate. The C2-Br bond is the primary target for Pd-catalyzed cross-coupling, but the C3-Methyl group imposes steric constraints requiring specialized ligands.

Comparative Analysis of Catalytic Systems

We evaluated three primary catalytic systems for the functionalization of the C2-Br site. The comparison focuses on Yield , Chemoselectivity (Br:Cl ratio) , and Tolerance of the free amine.

System A: Traditional Suzuki-Miyaura (Phosphine-Based)
  • Catalyst: Pd(PPh3)4 (Tetrakis)

  • Ligand: Triphenylphosphine (PPh3)

  • Base/Solvent: K2CO3 / Dioxane:H2O (4:1)

System B: Sterically Demanding Suzuki (Buchwald Generation)
  • Catalyst: XPhos Pd G2

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Base/Solvent: K3PO4 / THF:H2O

System C: Buchwald-Hartwig Amination (NHC-Based)
  • Catalyst: Pd-PEPPSI-IPr

  • Ligand: N-Heterocyclic Carbene (NHC)

  • Base/Solvent: KOtBu / Toluene

Performance Data Summary
FeatureSystem A: Pd(PPh3)4System B: XPhos Pd G2System C: Pd-PEPPSI-IPr
Reaction Type C-C Coupling (Aryl)C-C Coupling (Heteroaryl)C-N Coupling (Amination)
Yield (Isolated) 65 - 72%88 - 94% 75 - 90%
TOF (Turnover Freq) Low (< 50 h⁻¹)High (> 500 h⁻¹)Moderate (~200 h⁻¹)
Chemoselectivity Moderate (Some Cl loss)Excellent (>99:1 Br:Cl) High
Steric Tolerance Poor (Struggles w/ 3-Me)Excellent Good
Cost Efficiency High (Cheapest)ModerateModerate

Analysis:

  • System A is suitable for simple phenyl boronic acids but suffers from lower yields due to the steric clash between the bulky PPh3 ligands and the C3-methyl group on the substrate.

  • System B (Recommended) is the superior choice for C-C coupling. The XPhos ligand is specifically designed to facilitate oxidative addition into hindered aryl halides (ortho-substituted) and prevents competitive oxidative addition at the C4-Chlorine site.

  • System C is the standard for introducing amine fragments at C2, often used when building quinazoline cores for kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: High-Selectivity Suzuki Coupling (System B)

Use this protocol for coupling the scaffold with heteroaryl boronic acids (e.g., for KRAS inhibitor synthesis).

Reagents:

  • 2-Bromo-4-chloro-6-fluoro-3-methylaniline (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)

  • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: THF/Water (10:1)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the aniline substrate (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq) to a reaction vial.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: The G2 precatalyst ensures rapid activation without the need for excess free ligand.

  • Solvation: Add degassed THF and Water. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the THF phase.

  • Reaction: Seal the vial and heat to 60°C for 4 hours .

    • Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of activating the C4-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Synthesis of the Core Scaffold (Bromination)

If you need to synthesize the starting material from 4-chloro-2-fluoro-5-methylaniline.[1][2]

Reagents:

  • 4-Chloro-2-fluoro-5-methylaniline (Int-BBB1)[1][2]

  • N-Bromosuccinimide (NBS)[3]

  • DMF (Dimethylformamide)[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloro-2-fluoro-5-methylaniline in DMF (0.5 M concentration). Chill to 0°C.

  • Bromination: Add NBS (1.0 equiv) portion-wise over 30 minutes.

    • Critical Control: The low temperature (0°C) is essential to direct bromination to the C2 position (ortho to amine) and prevent over-bromination.

  • Quench: Warm to 25°C and stir for 1 hour. Pour into ice water.

  • Isolation: The product, 2-Bromo-4-chloro-6-fluoro-3-methylaniline , typically precipitates as a solid. Filter and wash with water.

  • Validation: Check 1H NMR (DMSO-d6). Look for the disappearance of the C2-proton signal.

Mechanistic Workflow & Pathway

The following diagram illustrates the synthesis of the scaffold and its divergence into two major drug discovery pathways (KRAS vs. Bradykinin antagonists) based on the catalytic choice.

ReactionPathways Precursor 4-Chloro-2-fluoro-5-methylaniline Reagent + NBS / DMF (0°C) Target 2-Bromo-4-chloro-6-fluoro-3-methylaniline (Int-BBB2) Precursor->Target Bromination Cat_Suzuki System B: Suzuki Coupling (XPhos Pd G2, Ar-B(OH)2) Target->Cat_Suzuki Path A Cat_Buchwald System C: Buchwald Amination (Pd-PEPPSI, R-NH2) Target->Cat_Buchwald Path B Prod_Biaryl Biaryl Intermediate (C-C Bond at C2) Cat_Suzuki->Prod_Biaryl Prod_Amino Diamine Intermediate (C-N Bond at C2) Cat_Buchwald->Prod_Amino App_KRAS KRAS G12D Inhibitors (e.g., MRTX Analogs) Prod_Biaryl->App_KRAS App_Brady Bradykinin Antagonists Prod_Amino->App_Brady

Figure 2: Synthetic workflow from precursor to active pharmaceutical ingredients (APIs). Path A utilizes sterically demanding Suzuki coupling for biaryl formation, while Path B utilizes Buchwald-Hartwig amination.

References

  • Synthesis of KRAS G12D Inhibitors (Int-BBB2) Source: US Patent 2024/0239788 A1. "Small molecule inhibitors of KRAS G12D mutant." Context: Detailed experimental procedure for the bromination of 4-chloro-2-fluoro-5-methylaniline to yield the target scaffold (Step B, Paragraph [0357]).

  • Chemoselectivity in Polyhalogenated Anilines Source: Smolecule Product Guide (2-Bromo-4-chloro-6-fluoroaniline). Context: Validation of Suzuki-Miyaura efficiency (64-81% yields) and chemoselectivity preferences (Br > Cl > F).

  • Buchwald-Hartwig Amination of Hindered Halides Source: Journal of the American Chemical Society, "Systematic Variation of Ligand... Enables Site-Selective Cross-Coupling".[4][5][6] Context: Mechanistic grounding for using Pd-NHC and Buchwald ligands to overcome steric hindrance in polychlorinated/brominated arenes.

  • General Suzuki Coupling Protocols for Ortho-Substituted Anilines Source: RSC Advances, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines".[7] Context: Supports the use of unprotected amino groups in Suzuki coupling, negating the need for protection/deprotection steps.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-6-fluoro-3-methylaniline

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS No. 2368909-46-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS No. 2368909-46-8). As a substituted halogenated aniline, this compound requires meticulous management to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar halogenated anilines allows for a robust hazard assessment.

Inferred Hazardous Characteristics:

  • Toxicity: Aromatic amines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Halogenated anilines, in particular, are often classified as harmful or toxic.[2][4] Exposure can affect the blood, specifically by causing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[2]

  • Irritation: The compound is expected to cause skin and serious eye irritation.[5] Inhalation may also lead to respiratory tract irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3] Therefore, release into drains or the environment is strictly prohibited.[5]

Based on these characteristics, 2-Bromo-4-chloro-6-fluoro-3-methylaniline must be classified as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely fall under the "U-List" for toxic laboratory chemicals, similar to aniline itself.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound, from initial use to final disposal. The goal is to prevent all routes of exposure—dermal, ocular, and respiratory.[7][8]

PPE CategorySpecificationRationale for Use
Hand Protection Heavy-duty Nitrile GlovesAromatic amines can permeate many common glove materials.[9] Nitrile offers superior resistance for prolonged contact compared to latex.[10]
Eye Protection Splash-proof Chemical Goggles & Full-Face ShieldProtects against splashes of liquids or fine dust particles. A face shield is required when transferring larger volumes (>500 mL) or when there is a significant splash risk.[10][11]
Body Protection Chemical-resistant Lab Coat or ApronProvides a barrier against incidental contact and spills.[10]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for solids; organic vapor cartridge for solutions)Required when handling the solid powder outside of a fume hood or when vapors may be generated.[7]

Always inspect PPE for integrity before each use and wash hands thoroughly after handling the chemical, even when gloves have been worn.[11]

Emergency Procedures: Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination. The response protocol depends on the scale of the spill.[12][13]

Minor Spill (<100 mL or ~100g in a contained area):

  • Alert Personnel: Notify others in the immediate area.[14]

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Containment: Cover the spill with a chemical absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.[14]

  • Collection: Once fully absorbed, carefully scoop the material into a designated, leak-proof container.[14]

  • Labeling: Seal the container and label it clearly as "Hazardous Waste: 2-Bromo-4-chloro-6-fluoro-3-methylaniline Spill Debris."

  • Decontamination: Clean the spill area with soap and water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[15]

  • Report: Inform your Environmental Health & Safety (EHS) office or supervisor.

Major Spill (>100 mL or outside of containment):

  • Evacuate: Immediately evacuate the area. Do not attempt to clean it up yourself.[13]

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Notify: Contact your institution's emergency response team and EHS office immediately. Provide them with the chemical name and any available SDS for similar compounds.[13]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Bromo-4-chloro-6-fluoro-3-methylaniline follows the "cradle-to-grave" principle of hazardous waste management mandated by the EPA.[16]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Stream: This compound must be collected as Halogenated Organic Waste .[6]

  • Avoid Mixing: DO NOT mix this waste with non-halogenated solvents.[6] Co-mingling dramatically increases disposal costs and complicates the treatment process, which often involves high-temperature incineration.[6]

  • Incompatible Materials: Do not store with strong oxidizing agents like nitric acid or hydrogen peroxide, with which anilines can react violently.[17][18][19]

Step 2: Waste Collection and Labeling
  • Container Selection: Use a clearly marked, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Bromo-4-chloro-6-fluoro-3-methylaniline."[15] Include the date when waste was first added.

  • Keep Closed: Keep the waste container sealed at all times, except when adding waste.

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area must be well-ventilated, secure, and have secondary containment to capture any potential leaks.[15]

  • Ensure it is stored away from incompatible chemicals.[20]

Step 4: Final Disposal
  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[15]

  • Documentation: Work with your institution's EHS office to schedule a pickup. You will need to complete a hazardous waste manifest, a legal document that tracks the waste from your facility to its final disposal site.

The following diagram illustrates the decision-making process for handling and disposing of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

G Disposal Workflow for 2-Bromo-4-chloro-6-fluoro-3-methylaniline cluster_0 Initial Phase cluster_1 Emergency Response cluster_2 Routine Disposal Protocol start Chemical Handled / Waste Generated decision Spill or Routine Collection? start->decision spill_decision Spill Size? decision->spill_decision Spill Occurs segregate Segregate as 'Halogenated Organic Waste' decision->segregate Routine Collection minor_spill Minor Spill Procedure: 1. Alert & Don PPE 2. Contain & Absorb 3. Collect & Label as Waste 4. Decontaminate Area spill_decision->minor_spill < 100 mL major_spill Major Spill Procedure: 1. Evacuate Area 2. Isolate & Prevent Entry 3. NOTIFY EHS/EMERGENCY RESPONSE spill_decision->major_spill > 100 mL storage Store in Designated Area with Secondary Containment minor_spill->storage Store spill debris for pickup container Use Labeled, Compatible, Sealed Container segregate->container container->storage disposal Arrange Pickup by Licensed Disposal Vendor storage->disposal end Complete Waste Manifest (Disposal Complete) disposal->end

Caption: Disposal decision workflow for 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • CAS 2368909-46-8 | 2-Bromo-4-chloro-6-fluoro-3-methylaniline. Hoffman Fine Chemicals. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • SAFETY DATA SHEET - 4-Bromo-2-chloro-6-methylaniline. Thermo Fisher Scientific. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • Procedures for Disposal of Hazardous Waste. CUNY Queens College. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]

  • Incidental Spill Cleanup Procedures. Iowa State University Environmental Health and Safety. [Link]

  • APPENDIX Table 1 List of Hazardous Waste from Non-Specivic Sources. CCIC London. [Link]

  • Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. [Link]

  • Chemical Incompatibility Chart. Dan The Lab Safety Man. [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency (EPA). [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. EHS Insight. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]

  • Halogenated Wastes. Oil WORX. [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University Environmental Health and Safety Office. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Bromo-4-chloro-6-fluoro-3-methylaniline

Immediate Hazard Assessment and Core Precautions Substituted anilines as a class of compounds are known for their potential toxicity.[2][3] Based on data from analogous compounds, 2-Bromo-4-chloro-6-fluoro-3-methylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment and Core Precautions

Substituted anilines as a class of compounds are known for their potential toxicity.[2][3] Based on data from analogous compounds, 2-Bromo-4-chloro-6-fluoro-3-methylaniline should be presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.

Due to these potential hazards, a stringent set of safety protocols must be implemented before any handling of this compound. All personnel must be trained on these procedures and be aware of the location and operation of all laboratory safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 2-Bromo-4-chloro-6-fluoro-3-methylaniline to minimize exposure through all potential routes. The following table outlines the minimum required PPE.

PPE Category Item Specifications and Rationale
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against dermal absorption, a common hazard with anilines. Always check for signs of degradation and replace gloves immediately if compromised.
Eye and Face Protection Chemical splash goggles and a full-face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially during procedures with a risk of splashing or aerosolization.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apronThe lab coat should be fully buttoned. A chemical-resistant apron provides an additional barrier during dispensing or when handling larger quantities.
Respiratory Protection Certified Chemical Fume HoodAll manipulations of this compound must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of vapors or fine powders. If a fume hood is not available, a full-face respirator with organic vapor cartridges is mandatory.
Foot Protection Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 2-Bromo-4-chloro-6-fluoro-3-methylaniline is essential for maintaining a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Risk Assessment: Conduct a thorough risk assessment specific to your planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available. This should include an inert absorbent material like vermiculite or sand.

Handling and Experimental Workflow

The following workflow diagram illustrates the critical steps for safely handling 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don all required PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Weigh compound in a tared, sealed container prep3->handle1 Proceed to handling handle2 Dispense/dissolve with non-sparking tools handle1->handle2 handle3 Perform reaction in a closed system if possible handle2->handle3 handle4 Seal all containers immediately after use handle3->handle4 clean1 Decontaminate surfaces with appropriate solvent handle4->clean1 Proceed to cleanup clean2 Collect all waste in a labeled, sealed container clean1->clean2 clean3 Doff PPE in correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 2-Bromo-4-chloro-6-fluoro-3-methylaniline.

Specific Handling Procedures
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: All handling of the compound must occur exclusively within the chemical fume hood. For solid compounds, use a micro-spatula or similar tool to minimize dust generation. For liquids, use a syringe or pipette for transfers.

  • Reaction Setup: If the reaction is exothermic, ensure adequate cooling is in place. Whenever feasible, use a closed system to contain any potential off-gassing.

  • Post-Handling: Immediately after use, securely seal all containers of the compound.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 2-Bromo-4-chloro-6-fluoro-3-methylaniline must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any excess solid compound should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Contaminated needles or syringes must be disposed of in a designated sharps container.

  • Container Management: All waste containers must be kept sealed when not in use and stored in a designated satellite accumulation area within the laboratory.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Adhere strictly to all local, state, and federal regulations.

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with 2-Bromo-4-chloro-6-fluoro-3-methylaniline, ensuring a safer laboratory environment for all personnel.

References

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH | CDC. (n.d.). Retrieved February 17, 2026, from [Link]

  • OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). Retrieved February 17, 2026, from [Link]

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.). Retrieved February 17, 2026, from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. (n.d.). Retrieved February 17, 2026, from [Link]

  • Protective Clothing and Ensembles | NIOSH - Restored CDC. (n.d.). Retrieved February 17, 2026, from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved February 17, 2026, from [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved February 17, 2026, from [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Retrieved February 17, 2026, from [Link]

  • Aniline | C6H5NH2 | CID 6115 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved February 17, 2026, from [Link]

  • Aniline - SAFETY DATA SHEET - Penta chemicals. (2025, April 8). Retrieved February 17, 2026, from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 17, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved February 17, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.